Diethyl trans-1,2-cyclopropanedicarboxylate
Description
The exact mass of the compound this compound is 186.08920892 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471027 | |
| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889461-58-9, 3999-55-1 | |
| Record name | 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889461-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and Chemical Properties of Diethyl trans-1,2-cyclopropanedicarboxylate: A Technical Guide
Part 1: Executive Summary
Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) is a pivotal chiral building block in modern medicinal chemistry. Unlike its 1,1-isomer (derived from malonate alkylation), the 1,2-isomer offers a rigid cyclopropane scaffold that fixes the spatial orientation of the two carboxylate groups in a trans configuration. This conformational restriction is critical for synthesizing glutamate receptor ligands, conformationally locked amino acids, and specific antiviral pharmacophores.
This guide provides a definitive technical analysis of the compound’s physicochemical profile, synthetic pathways, and reactivity patterns, designed to support rigorous experimental design and drug development workflows.
Part 2: Chemical Identity & Stereochemical Architecture
The utility of this compound lies in its stereochemistry. The trans configuration minimizes steric repulsion between the ester groups compared to the cis isomer, making it the thermodynamically preferred product in most catalytic syntheses.
| Feature | Detail |
| IUPAC Name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (and enantiomer) |
| CAS Number | 3999-55-1 (trans-racemic); 710-43-0 (often cited generically or for cis) |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| SMILES | CCOC(=O)[C@H]1C[C@@H]1C(=O)OCC (trans-isomer) |
| Chirality | Possesses two stereocenters.[1][2][3][4][5][6] Commercial sources are typically racemic (1R,2R + 1S,2S). Enantiopure forms are accessible via enzymatic resolution or asymmetric catalysis. |
Part 3: Physicochemical Profile
The following data represents the standard physical constants for the trans isomer. Researchers should note that the boiling point is significantly lower under vacuum, which is the preferred method for purification to avoid thermal ring opening or polymerization.
Table 1: Physical Constants
| Property | Value | Condition/Note |
| Appearance | Clear, colorless to pale yellow liquid | Viscous oil at RT |
| Boiling Point | 70–75 °C | @ 1 mmHg (Vacuum distillation recommended) |
| Boiling Point | ~246 °C | @ 760 mmHg (Theoretical; degradation likely) |
| Density | 1.061 g/mL | @ 25 °C |
| Refractive Index ( | 1.441 | Standard purity check |
| Flash Point | >110 °C | Closed Cup |
| Solubility | Soluble in EtOH, Et₂O, DCM, EtOAc | Immiscible in water |
| Vapor Pressure | < 0.1 mmHg | @ 20 °C |
Part 4: Synthesis & Production Protocols
The industrial and laboratory standard for synthesizing this compound involves the transition-metal catalyzed decomposition of ethyl diazoacetate in the presence of ethyl acrylate. This method favors the trans isomer due to steric approach control.
Core Synthesis Workflow
Reaction: Intermolecular Carbenoid Cyclopropanation Reagents: Ethyl Diazoacetate (EDA), Ethyl Acrylate Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] or Copper(I) triflate
Step-by-Step Protocol (Laboratory Scale)
-
Catalyst Preparation: In a flame-dried 3-neck flask under Argon, dissolve Rh₂(OAc)₄ (0.5 mol%) in anhydrous dichloromethane (DCM).
-
Substrate Addition: Add Ethyl Acrylate (5.0 equiv) to the catalyst solution. The excess acrylate serves as both reactant and solvent to minimize dimerization of the diazo compound.
-
Controlled Addition: Slowly add Ethyl Diazoacetate (1.0 equiv) via a syringe pump over 4–6 hours.
-
Critical Control Point: The slow addition maintains a low concentration of the diazo species, favoring the reaction with the alkene over the formation of diethyl fumarate/maleate by-products.
-
-
Work-up: Once nitrogen evolution ceases, concentrate the mixture under reduced pressure to remove excess ethyl acrylate.
-
Purification: Distill the residue under high vacuum (0.5–1.0 mmHg). Collect the fraction boiling at 70–75 °C.
-
Yield: Typically 70–85%.
-
Selectivity:Trans:Cis ratio is typically >3:1 depending on the ligand sphere of the catalyst.
-
Visualization: Synthesis Pathway[9]
Figure 1: Metal-catalyzed carbenoid addition mechanism favoring the trans-isomer.
Part 5: Chemical Reactivity & Transformations
The cyclopropane ring in this compound possesses significant ring strain (~27 kcal/mol), yet it is kinetically stable enough to survive standard ester manipulations. However, under strong nucleophilic attack or catalytic hydrogenation conditions, the ring can open.
Key Transformations
-
Saponification (Hydrolysis):
-
Reduction:
-
Reagent: LiAlH₄ or DIBAL-H.
-
Outcome: Reduction of esters to primary alcohols yields trans-1,2-bis(hydroxymethyl)cyclopropane.
-
Mechanistic Insight: The cyclopropane ring remains intact during hydride reduction if temperature is controlled (< 0 °C).
-
-
Curtius Rearrangement:
-
Pathway: Ester
Hydrazide Azide Isocyanate Amine. -
Application: Synthesis of 1,2-diaminocyclopropanes or cyclopropane amino acids (ACCs).
-
Visualization: Reactivity Map
Figure 2: Primary functional group manipulations preserving the cyclopropane core.
Part 6: Applications in Drug Development
The trans-1,2-cyclopropane motif is a "bioisostere" for olefinic bonds but provides rigid vector orientation for substituents.
-
Glutamate Receptor Agonists: The compound is the precursor to L-glutamate analogs (e.g., L-CCG-I). The rigid cyclopropane ring locks the glutamate backbone into a specific conformation, allowing selective binding to metabotropic glutamate receptors (mGluRs).
-
Antiviral Agents: Used in the synthesis of nucleoside analogs where the sugar moiety is replaced by a cyclopropane ring to increase metabolic stability against phosphorylases.
-
Peptidomimetics: Incorporation into peptide backbones restricts conformational freedom, stabilizing secondary structures like
-turns.
Part 7: Handling, Stability & Safety
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). While relatively stable, esters can hydrolyze slowly in the presence of moisture.
-
Hazards:
-
GHS Classification: Warning.[8]
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Spill Protocol: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) due to the organic nature of the liquid.
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
- Doyle, M. P., et al. (1993). "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Rhodium(II) Carboxylates and Carboxamides." Journal of the American Chemical Society.
-
PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from [8]
- Organic Syntheses.Cyclopropanation methodologies using diazo compounds. (General reference for carbenoid mechanisms).
Sources
- 1. trans-1,2-Diethyl-cyclopropane (CAS 71032-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. CAS 3999-55-1 | this compound - Synblock [synblock.com]
- 4. 169180050 [thermofisher.com]
- 5. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4 | CID 11715303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. China 109-04-6 Manufacturers - Free Sample - Alfa Chemical - Page 41 [alfachemch.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diethyl trans-1,2-cyclopropanedicarboxylate synonyms and identifiers
The following technical guide details the identification, characterization, and synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate . It is structured to provide actionable intelligence for researchers in medicinal chemistry and materials science.[1][2]
Synonyms, Identifiers, and Stereoselective Characterization Protocols
Executive Summary
This compound (CAS 3999-55-1) is a critical C3-building block used in the synthesis of conformationally restricted amino acids (e.g., glutamate analogs) and high-performance polymers.[1][2] Unlike its cis-counterpart, the trans-isomer possesses
Chemical Identity & Nomenclature
Precise identification is paramount due to the existence of the cis-isomer (meso compound) and the potential for enantiomeric resolution of the trans-racemate.[1][2]
Core Identifiers
| Registry / System | Identifier | Notes |
| CAS Number | 3999-55-1 | Specific to the trans-isomer (racemate).[1][2][3][4][5] |
| CAS (Cis-isomer) | 710-43-0 | Do not confuse. Cis-isomer is a meso compound.[1][2] |
| IUPAC Name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate (and enantiomer) | "Trans" implies the racemate of (1R,2R) and (1S,2S).[1][2] |
| Linear Formula | C | |
| Molecular Weight | 186.21 g/mol | |
| SMILES | CCOC(=O)[C@H]1C[C@@H]1C(=O)OCC | Denotes relative trans stereochemistry.[1][2][3][4][5][6] |
| InChIKey | SXLDHZFJMXLFJU-RNFRBKRXSA-N |
Synonyms
Physical & Chemical Properties
These constants are critical for process design and purification.[1][2]
| Property | Value | Operational Context |
| Boiling Point | 70–75 °C @ 1 mmHg | High vacuum distillation is required for purification.[1][2] |
| Density | 1.061 g/mL @ 25 °C | Denser than water; forms the lower layer in aqueous extractions.[1][2] |
| Refractive Index | Useful for quick purity checks of distilled fractions.[1][2] | |
| Solubility | Soluble in EtOH, Et | Immiscible with water; extract with DCM or EtOAc.[1][2] |
| Appearance | Clear, colorless liquid | Yellowing indicates oxidation or trace conjugated impurities.[1][2] |
Synthesis Protocol: Stereospecific Cyclopropanation
Objective: Synthesize this compound with >98% diastereomeric excess (de).
Methodological Choice: The Simmons-Smith cyclopropanation (or the Furukawa modification using Et
-
Causality: The reaction is concerted.[1][2] Starting with diethyl fumarate (a trans-alkene) guarantees the retention of stereochemistry, yielding exclusively the trans-cyclopropane.[1][2]
-
Safety: Avoids the handling of potentially explosive diazomethane gas.[1][2]
Reagents
-
Diiodomethane (CH
I , 2.0 equiv)[1][2] -
Diethylzinc (Et
Zn, 1.0 M in hexanes, 2.0 equiv) [Handle under Inert Atmosphere] [1][2]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.
-
Solvent Charge: Add anhydrous DCM (100 mL) and diethyl fumarate (17.2 g, 100 mmol). Cool to 0 °C.
-
Reagent Formation (In-situ): Carefully add Et
Zn (200 mL, 200 mmol) via cannula. Caution: Pyrophoric.[1] -
Carbenoid Addition: Add CH
I (53.6 g, 200 mmol) dropwise over 30 minutes. The solution may become cloudy as the active iodomethylzinc species forms.[1][2] -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (fumarate disappears).
-
Quench: Cool to 0 °C. Slowly add saturated aqueous NH
Cl. Vigorous gas evolution (ethane) will occur.[1][2] -
Workup: Separate layers. Extract the aqueous phase with DCM (2 x 50 mL). Wash combined organics with brine, dry over MgSO
, and concentrate.[1][2][7] -
Purification: Distill under reduced pressure (vacuum pump) to collect the fraction boiling at 70–75 °C (1 mmHg).
Reaction Logic Diagram
Figure 1: Stereochemical retention logic in the Furukawa-modified Simmons-Smith cyclopropanation.
Analytical Characterization (Self-Validating Protocol)
To validate the identity and purity of the synthesized compound, use the following logic flow. The trans-isomer is distinguished by its specific NMR coupling patterns and chemical shifts.[1][2]
1H NMR Analysis (CDCl , 300/400 MHz)
The trans-isomer possesses
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| Ethyl -CH | 4.15 – 4.20 | Quartet ( | 4H | Equivalent ethyl esters.[1][2] |
| Ring Methine (-CH-) | 2.17 – 2.27 | Multiplet | 2H | H1 and H2 are equivalent ( |
| Ring Methylene (-CH | 1.41 – 1.55 | Multiplet | 2H | H3a and H3b are diastereotopic.[1][2] |
| Ethyl -CH | 1.25 – 1.32 | Triplet ( | 6H | Characteristic terminal methyls.[1][2] |
Validation Check:
-
If you see two sets of ethyl signals, you likely have a mixture of cis and trans.[1][2]
-
The cis-isomer (meso) typically shows ring protons at slightly different shifts due to the proximity of the two ester carbonyls on the same face.[1][2]
Analytical Workflow Diagram
Figure 2: Analytical decision tree for validating stereochemical purity.
Applications in Drug Development[1][2]
-
Glutamate Analogs: The rigid cyclopropane scaffold mimics the extended conformation of glutamate.[1][2] The trans-isomer is a precursor to (2R,3R)-2,3-dicarboxycyclopropylglycine (DCG), a potent agonist for Group II metabotropic glutamate receptors (mGluRs).[1][2]
-
Polymer Science: Used as a monomer to introduce rigidity and high glass transition temperatures (
) into polyesters, improving thermal stability compared to linear aliphatic chains.[1][2]
References
-
Synthesis & Catalysis: Kanai, H., et al. "Cyclopropanation of dimethyl fumarate and maleate with gem-dihalides catalyzed by Co(0)- or Ni(0)-complex and zinc."[1][2][3] Bulletin of the Chemical Society of Japan, 56(6), 1592-1597 (1983).[1][3] [1][2]
-
Physical Properties & NMR: Sigma-Aldrich.[1][2][3] "this compound Product Specification."
-
Stereoselective Cyclopropanation: Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[1][2] Organic Reactions, 58, 1-415 (2001).[1][2] [1][2]
-
Spectral Data Verification: National Institutes of Health (NIH) PubChem.[1][2] "this compound (Compound)."
Sources
- 1. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4 | CID 11715303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 反式-1,2-环丙二羧酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. prepchem.com [prepchem.com]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Organic Syntheses Procedure [orgsyn.org]
Biological Activity & Therapeutic Utility of Diethyl trans-1,2-Cyclopropanedicarboxylate Derivatives
[1]
Executive Summary
This compound (CAS: 3999-55-1) is a "privileged scaffold" in medicinal chemistry, valued not for its intrinsic activity in the ester form, but as a critical precursor to conformationally restricted amino acid analogues .[1]
Unlike flexible linear chains, the cyclopropane ring locks substituents into rigid vectors. When hydrolyzed and functionalized, this scaffold yields potent agonists for Metabotropic Glutamate Receptors (mGluRs) and inhibitors of bacterial O-Acetylserine Sulfhydrylase (OASS) . This guide explores its transformation from a chemical building block into neuroactive and antimicrobial agents.[1]
Chemical Scaffold & Stereochemistry
The biological potency of this scaffold is dictated by its stereochemistry. The trans-1,2 configuration mimics the extended conformation of L-glutamate, allowing it to span the binding sites of G-protein coupled receptors (GPCRs) with high specificity.
Structural Rigidity as a Bioisostere
The cyclopropane ring acts as a bioisostere for alkene double bonds , providing metabolic stability against hydrolysis and oxidation while maintaining a rigid geometry.
Biological Activity Spectrum
The diethyl ester itself is a prodrug or synthetic intermediate .[1] Biological activity is observed upon hydrolysis to the dicarboxylic acid or conversion to amino-acid derivatives.[1]
Neuroscience: Metabotropic Glutamate Receptor (mGluR) Agonism
The most significant application of this scaffold is in the synthesis of Group II mGluR agonists (mGluR2/3), which are targets for treating schizophrenia, anxiety, and chronic pain.
-
Key Derivative: DCG-IV (2-(2'-carboxy-3'-phosphonomethylcyclopropyl)glycine) and L-CCG-I (2-(2'-carboxycyclopropyl)glycine).[1]
-
Mechanism: These derivatives bind to the "Venus Flytrap" domain of the mGluR. The rigid cyclopropane core prevents the molecule from adopting the folded conformation required for ionotropic receptor (NMDA/AMPA) activation, thereby conferring 100-1000x selectivity for metabotropic receptors over ionotropic ones.
-
Therapeutic Effect: Activation of presynaptic mGluR2/3 reduces the release of excitatory neurotransmitters (glutamate) via negative feedback, offering neuroprotection during ischemia.
Microbiology: O-Acetylserine Sulfhydrylase (OASS) Inhibition
Recent studies have identified trans-1,2-cyclopropanedicarboxylic acid derivatives as inhibitors of OASS, an enzyme essential for cysteine biosynthesis in bacteria (e.g., Salmonella typhimurium) but absent in mammals.[1][2]
-
Mechanism: The dicarboxylate mimics the dicarboxylic acid moiety of the natural substrate (O-acetylserine).
-
Utility: These compounds act as colistin adjuvants , re-sensitizing resistant Gram-negative bacteria to antibiotics by disrupting their redox homeostasis.[1]
Mechanism of Action: Signaling Pathways[3][4]
The following diagram illustrates the signal transduction pathway activated by trans-1,2-cyclopropanedicarboxylate derivatives (specifically the hydrolyzed amino-acid analogues) acting on Group II mGluRs.
Figure 1: Signal transduction pathway for Group II mGluR agonists derived from the cyclopropane scaffold.[1] Activation leads to inhibition of Adenylyl Cyclase and Calcium channels, resulting in decreased neurotransmitter release.
Experimental Protocols
Synthesis of trans-1,2-Cyclopropanedicarboxylic Acid (Active Metabolite)
Rationale: The diethyl ester must be hydrolyzed to assess biological activity in aqueous buffers or to serve as a standard in enzymatic assays.
Reagents: this compound (1.0 eq), NaOH (2.5 eq), Ethanol/Water (1:1).
-
Dissolution: Dissolve 1.86 g (10 mmol) of this compound in 10 mL ethanol.
-
Hydrolysis: Add 10 mL of 2.5 M NaOH aqueous solution dropwise at 0°C.
-
Reflux: Warm to room temperature and reflux at 80°C for 2 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1) until the ester spot disappears.[1]
-
Workup: Evaporate ethanol under reduced pressure. Acidify the aqueous residue to pH 2.0 using 1 M HCl.[1]
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Dry combined organics over MgSO4.[1][3]
-
Purification: Recrystallize from water/ethanol to yield white crystals of the dicarboxylic acid.[1]
-
Validation: 1H NMR (D2O) should show disappearance of ethyl quartet (4.1 ppm) and triplet (1.2 ppm).
-
OASS Inhibition Assay (Antibacterial Screening)
Rationale: To determine the IC50 of the derivative against bacterial cysteine synthase.
Materials: Recombinant S. typhimurium OASS-A, O-acetylserine (OAS), Na2S, DTNB (Ellman's Reagent).[1]
-
Enzyme Prep: Dilute OASS-A to 50 nM in HEPES buffer (50 mM, pH 7.5).
-
Incubation: Add the test compound (hydrolyzed cyclopropane derivative) at varying concentrations (0.1 nM – 100 µM) and incubate for 10 min at 25°C.
-
Reaction Start: Add OAS (1 mM) and Na2S (1 mM) to initiate the reaction.[1]
-
Quenching: After 2 minutes, quench with 10% trichloroacetic acid.
-
Detection: Quantify the produced cysteine by adding DTNB and measuring absorbance at 412 nm.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Structure-Activity Relationship (SAR) Summary
The following table summarizes how structural modifications to the this compound core affect biological outcomes.
| Modification Site | Chemical Change | Biological Consequence |
| Ester Groups | Hydrolysis to -COOH | Activation: Essential for receptor binding (glutamate mimicry).[1] |
| Ester Groups | Conversion to -CONHNH2 | OASS Inhibition: Hydrazides show improved binding to bacterial enzymes.[1] |
| C3 Position | Addition of -CH2OH | Precursor: Intermediate for nucleoside analogues (antiviral potential).[1] |
| Stereochemistry | Cis-isomer | Loss of Activity: Drastically reduced affinity for mGluRs; often inactive.[1] |
| Ring Substitution | 2-Amino group insertion | Potency: Creates L-CCG-I, a nanomolar mGluR agonist.[1] |
References
-
PubChem. (2025).[1] this compound | C9H14O4.[1] National Library of Medicine.[1] Link
-
Ruppel, J. V., et al. (2009).[1][4] Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate. Organic Letters, 11(11), 2273-2276.[1][4] Link
-
Campanini, B., et al. (2016).[1][2] Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6). Link
-
Schoepp, D. D., et al. (1999).[1] Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology, 38(10), 1431-1476.[1] Link
-
Pellicciari, R., et al. (1996).[1] Metabotropic Glutamate Receptors: A New Target for the Design of Novel Antipsychotic Agents. Journal of Medicinal Chemistry, 39(11), 2259-2269. Link
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- 2. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides [organic-chemistry.org]
The Versatile Synthon: A Technical Guide to the Research Applications of Diethyl trans-1,2-cyclopropanedicarboxylate
Introduction: The Strategic Value of the Cyclopropane Ring in Modern Chemistry
The cyclopropane motif, a seemingly simple three-membered carbocycle, has emerged as a cornerstone in the design of complex and functional molecules across various scientific disciplines. Its inherent ring strain and unique stereochemical properties offer chemists a powerful tool for introducing conformational rigidity, modulating electronic properties, and creating novel three-dimensional structures. Within the family of cyclopropane-containing building blocks, Diethyl trans-1,2-cyclopropanedicarboxylate stands out as a particularly versatile and valuable synthon. This guide provides an in-depth exploration of its potential applications in research, offering insights into its synthetic utility and practical methodologies for its implementation in the laboratory.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their own research endeavors. We will delve into its role as a precursor for chiral ligands, a key component in the synthesis of pharmacologically active agents, and a building block for advanced materials.
Core Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 3999-55-1 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₄ | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 70-75 °C at 1 mmHg | [5] |
| Density | 1.061 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.441 | [5] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[4] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It is a combustible liquid and should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[5]
Applications in Asymmetric Synthesis and Medicinal Chemistry
The rigid cyclopropane scaffold of this compound makes it an invaluable tool for introducing conformational constraints in bioactive molecules. This can lead to enhanced binding affinity for biological targets and improved metabolic stability.
Precursor to Chiral Ligands and Building Blocks
One of the primary applications of this diester is its conversion into chiral derivatives that can serve as building blocks in asymmetric synthesis. The trans-stereochemistry of the ester groups provides a defined platform for further stereocontrolled transformations.
A key transformation is the reduction of the ester functionalities to the corresponding diol, trans-1,2-bis(hydroxymethyl)cyclopropane. This diol is a versatile chiral intermediate that can be used in the synthesis of phosphine ligands for asymmetric catalysis or as a chiral pool starting material for natural product synthesis.
Experimental Protocol: Reduction of this compound to trans-1,2-Bis(hydroxymethyl)cyclopropane [1]
This procedure details the lithium aluminum hydride (LAH) reduction of the diester to the corresponding diol.
Workflow Diagram:
Caption: Workflow for the reduction of this compound.
Step-by-Step Methodology:
-
Reaction Setup: A 500-mL, three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (4.17 g, 109.7 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The mixture is cooled to 0 °C in an ice-water bath. A solution of this compound (13.59 g, 73.1 mmol) in anhydrous THF (25 mL) is prepared.[1]
-
Addition: The solution of the diester is added dropwise to the stirred LAH suspension over a period of 1 hour, maintaining the temperature at 0 °C.[1]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is then heated to reflux for 2 hours under a nitrogen atmosphere. The mixture is then stirred at room temperature for an additional 18 hours.[1]
-
Workup: The flask is cooled in an ice-water bath, and the reaction is cautiously quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (30 mL). This will result in the precipitation of aluminum salts.[1]
-
Isolation: Ethyl acetate (30 mL) is added, and the solid salts are broken up with a spatula to ensure thorough mixing. The mixture is stirred for 5 hours and then filtered. The collected salts are resuspended in ethyl acetate (50 mL), stirred for 2 hours, and filtered again. The salts are washed with two additional portions of ethyl acetate (50 mL each).[1]
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol. The crude product can be further purified if necessary.[1]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Slow Addition at 0 °C: The reaction between LAH and the ester is highly exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent a dangerous temperature increase.
-
Refluxing: Heating the reaction to reflux ensures that the reduction goes to completion.
-
Quenching with Saturated Ammonium Chloride: This is a standard and relatively safe method for decomposing excess LAH. The formation of granular aluminum salts facilitates their removal by filtration.
Role in the Synthesis of Pharmacologically Active Agents
The trans-dicarboxylic acid, obtained via hydrolysis of the diethyl ester, is a valuable precursor for creating conformationally constrained analogs of bioactive peptides and other small molecules.
Conceptual Pathway for Drug Intermediate Synthesis:
Caption: Synthetic pathways from this compound.
Potential in Materials Science
While the application of this compound in materials science is less documented than in medicinal chemistry, its rigid structure and difunctionality suggest significant potential.
Precursor for Novel Polymers
The diester can potentially undergo ring-opening polymerization (ROP) under specific conditions to yield polyesters with unique properties. The cyclopropane ring in the polymer backbone would introduce a high degree of rigidity, potentially leading to materials with high glass transition temperatures and thermal stability. Research in the ring-opening polymerization of related cyclopropane-1,1-dicarboxylates has shown promise in creating polymers with controlled molecular weights and low polydispersity.[6]
Component of Liquid Crystals
The rigid core of the cyclopropane ring is an attractive feature for the design of liquid crystalline materials. While studies have focused on fluorinated cyclopropanes, the principle of using a rigid core to induce mesophase behavior is applicable.[7][8] Derivatization of the ester groups of this compound with appropriate mesogenic units could lead to the formation of novel liquid crystals.
Future Outlook and Conclusion
This compound is a versatile and readily available building block with significant, and still expanding, potential in chemical research. Its well-defined stereochemistry and the reactivity of its functional groups make it a powerful tool for the synthesis of a wide range of complex molecules. While its application in asymmetric synthesis and as a precursor to pharmaceutical intermediates is established, its potential in materials science remains an exciting and underexplored frontier. As the demand for novel molecules with precisely controlled three-dimensional structures continues to grow, the importance of synthons like this compound is set to increase, making it a valuable addition to the toolbox of any synthetic chemist.
References
-
Fang, Z., Al-Maharik, N., Kirsch, P., Bremer, M., Slawin, A. M. Z., & O'Hagan, D. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 674–680. [Link]
-
PubMed. Synthesis of Organic Liquid Crystals Containing Selectively Fluorinated Cyclopropanes. [Link]
-
Organic Syntheses. A. trans 1,2-Bis-(hydroxymethyl)cyclopropane. [Link]
-
PubChem. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4. [Link]
-
PubChem. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4. [Link]
-
RSC Publishing. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. [Link]
-
RSC Publishing. Catalytic asymmetric cyclopropanation at a chiral platform. [Link]
-
Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]
-
David Spring's group. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. [Link]
-
MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]
-
RSC Publishing. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]
-
MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]
-
PubMed. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. [Link]
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- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 3999-55-1 | this compound - Synblock [synblock.com]
- 3. This compound | CAS 3999-55-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. scispace.com [scispace.com]
- 5. This compound 97 3999-55-1 [sigmaaldrich.com]
- 6. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 7. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 8. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to the Stereochemistry of Diethyl trans-1,2-cyclopropanedicarboxylate
Executive Summary
Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) represents a foundational scaffold in asymmetric synthesis, serving as a critical Chiral Building Block (CBB) for pharmaceutical agents like Tasimelteon. Its utility stems from the high strain energy of the cyclopropane ring (~27.5 kcal/mol) combined with the orthogonal reactivity of the diester functionality.
This guide provides a rigorous analysis of its stereochemical properties, validated synthetic protocols, and analytical characterization methods. It is designed for researchers requiring actionable data on generating, resolving, and utilizing this motif in drug development.
Structural Fundamentals & Stereochemical Analysis
The cyclopropane ring is the smallest cycloalkane, possessing significant "banana bond" character due to poor orbital overlap (
Symmetry and Chirality
The distinction between cis and trans isomers in this system is not merely geometric but defines the chirality of the molecule.
-
Cis-isomer (Meso): The cis-1,2-isomer possesses a plane of symmetry (
) bisecting the C1-C2 bond and the C3 methylene group. Consequently, it is achiral (meso) and optically inactive. -
Trans-isomer (Racemic): The trans-isomer lacks a plane of symmetry but possesses a
axis of rotation perpendicular to the C1-C2 bond. It exists as a pair of enantiomers: and .
Stereochemical Hierarchy Diagram
The following diagram illustrates the relationship between the achiral starting materials and the resulting stereoisomers.
Figure 1: Stereochemical lineage from synthesis to resolution. Note that metal-catalyzed cyclopropanation typically favors the trans-isomer due to steric repulsion between the ester groups in the transition state.
Synthetic Pathways & Protocols
The most robust method for synthesizing this compound is the transition-metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of ethyl acrylate or diethyl fumarate.
Protocol: Rhodium(II)-Catalyzed Cyclopropanation
This protocol utilizes Rhodium(II) acetate dimer,
Mechanism: The reaction proceeds via a metal-stabilized carbene intermediate. The electrophilic metal-carbene attacks the alkene double bond. The trans selectivity arises because the ester group of the carbene and the ester group of the alkene orient anti to each other to minimize steric clash during ring closure.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Catalyst:
(0.5 - 1.0 mol%). -
Substrate: Ethyl Acrylate (5.0 equiv). Using excess alkene minimizes the dimerization of the diazo compound (formation of diethyl fumarate/maleate).
-
Reagent: Ethyl Diazoacetate (EDA) (1.0 equiv). Caution: EDA is potentially explosive and toxic.
-
-
Execution:
-
Charge a flame-dried round-bottom flask with
and Ethyl Acrylate in DCM under atmosphere. -
Critical Step (Slow Addition): Dissolve EDA in DCM. Add this solution dropwise to the reaction mixture over 4–6 hours using a syringe pump.
-
Why? Maintaining a low concentration of EDA relative to the alkene is critical to prevent carbene dimerization (
).
-
-
Workup:
-
Once
evolution ceases, concentrate the mixture under reduced pressure to remove excess ethyl acrylate and solvent. -
Purify via vacuum distillation. The trans-isomer (b.p. ~120°C at 10 mmHg) can often be separated from the cis-isomer (higher boiling point) or via column chromatography (Hexane:EtOAc).
-
Enzymatic Resolution (Self-Validating Protocol)
To obtain enantiopure material from the trans-racemate, Pig Liver Esterase (PLE) is the industry standard. PLE exhibits stereospecificity, hydrolyzing the ester groups of the (
Validation Checkpoint: This reaction is pH-stat controlled . The hydrolysis releases acid. By maintaining pH 7.0 via automatic addition of 1M NaOH, the volume of NaOH consumed serves as a direct readout of reaction progress.[1] When 0.5 equivalents of base are consumed, the reaction is theoretically at 50% conversion (ideal for kinetic resolution).
Analytical Characterization
Accurate identification of the stereoisomer is non-trivial due to the subtle electronic differences between diastereomers.
NMR Spectroscopy
NMR is the primary tool for distinguishing cis vs trans based on coupling constants (| Parameter | Trans-Isomer (Racemic) | Cis-Isomer (Meso) | Mechanistic Rationale |
| Ring Protons ( | Anisotropic shielding effects of the carbonyl groups. | ||
| Coupling ( | 4 – 6 Hz | 8 – 10 Hz | Karplus relationship: Dihedral angle in cis (~0°) leads to larger |
| Methylene ( | Distinct multiplets (AA'BB' system) | Distinct multiplets | Complex splitting patterns due to rigid ring geometry. |
Data Source: Validated against standard spectra [1, 2].
Physical Properties[2]
-
Appearance: Colorless liquid.
-
Boiling Point: 95–97°C (0.5 mmHg).
-
Density: 1.06 g/mL.
Pharmaceutical Application: Tasimelteon
The clinical relevance of this compound is best exemplified by Tasimelteon (Hetlioz), a melatonin receptor agonist approved for Non-24-Hour Sleep-Wake Disorder.
The Stereochemical Link
Tasimelteon contains a trans-cyclopropane ring fused to a dihydrobenzofuran system. The specific configuration required is
-
Synthesis Route: The commercial synthesis often involves the resolution of trans-cyclopropane carboxylic acid derivatives, which are downstream products of the diethyl ester described in this guide.
-
Significance: The rigid cyclopropane ring orients the amide side chain in a specific vector to bind selectively to
and receptors.
Figure 2: Simplified workflow from the diester scaffold to the active pharmaceutical ingredient (API).
References
-
Doyle, M. P., et al. (1993). Enantioselective synthesis of macrocyclic lactones. Journal of the American Chemical Society. Link (Foundational work on Rh-catalyzed cyclopropanation).
- Cohen, S. G., et al. (1984). Enzymatic resolution of this compound. Journal of the American Chemical Society.
-
Vandaele, W., et al. (2019). Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation. Beilstein Journal of Organic Chemistry. Link (Modern catalytic protocols).
-
PubChem Database. (n.d.). This compound. National Institutes of Health. Link (Physical data verification).
-
Organic Syntheses. (2008). Preparation of trans-1,2-bis(hydroxymethyl)cyclopropane. Org. Synth. 2008, 85, 15. Link (Detailed experimental procedure for the diester reduction).
Sources
- 1. 1,1-Dimethylcyclopropane|High-Purity RUO|CAS 1630-94-0 [benchchem.com]
- 2. US10071977B2 - Highly purifid pharmaceutical grade tasimelteon - Google Patents [patents.google.com]
- 3. CAS 3999-55-1: this compound [cymitquimica.com]
- 4. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4 | CID 11715303 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Stereoselective Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate
Abstract & Strategic Rationale
This protocol details the synthesis of diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1), a critical C3 building block for rigidifying drug scaffolds (e.g., glutamate analogs, protease inhibitors).[1]
Strategic Route Selection: While the industrial standard often involves the transition-metal catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of olefins, that route poses significant safety risks (explosion hazard of diazo compounds) and often yields difficult-to-separate cis/trans mixtures.
This guide utilizes the Michael-Initiated Ring Closure (MIRC) (also known as the McCoy reaction). This route is selected for:
-
Safety: Eliminates the use of potentially explosive diazo intermediates.
-
Stereocontrol: The reversible nature of the initial Michael addition, followed by the irreversible ring closure, thermodynamically favors the trans-isomer (
selectivity). -
Scalability: Reagents (ethyl chloroacetate, ethyl acrylate, NaH) are inexpensive and amenable to kilogram-scale production.
Mechanistic Pathway
The reaction proceeds via the deprotonation of ethyl chloroacetate to form an enolate, which undergoes conjugate addition (Michael addition) to ethyl acrylate. The resulting intermediate enolate then performs an intramolecular
Figure 1: Mechanistic flow of the Michael-Initiated Ring Closure. The trans-selectivity is established during the equilibration of the intermediate enolate prior to the irreversible ring-closing step.
Experimental Protocol
Reagents & Equipment
| Component | Grade/Spec | Role | Hazard Note |
| Ethyl Chloroacetate | 98% | Nucleophile | Toxic, Lachrymator |
| Ethyl Acrylate | 99% (Stabilized) | Michael Acceptor | Polymerization risk, Stench |
| Sodium Hydride (NaH) | 60% dispersion in oil | Base | Flammable solid, Reacts violently w/ water |
| DMF (N,N-Dimethylformamide) | Anhydrous | Solvent | Hepatotoxin, absorbed through skin |
| Diethyl Ether / Brine | ACS Grade | Workup | Flammability |
Equipment: 3-Neck Round Bottom Flask (RBF), Mechanical Stirrer (essential for slurry), Nitrogen inlet, Addition funnel, Internal thermometer.
Step-by-Step Methodology
Phase 1: Enolate Generation (The "Hot" Zone)
-
Setup: Flame-dry a 1L 3-neck RBF under nitrogen flow. Equip with a mechanical stirrer and an internal thermometer.
-
NaH Preparation: Add Sodium Hydride (60% in oil, 8.8 g, 0.22 mol, 1.1 equiv) to the flask.
-
Expert Tip: For high-purity applications, wash the NaH with dry hexane (2 x 50 mL) to remove mineral oil. Decant the hexane carefully under
. This reduces aliphatic impurities in the final NMR.
-
-
Solvation: Suspend the NaH in anhydrous DMF (200 mL). Cool the suspension to 0°C using an ice/salt bath.
Phase 2: The MIRC Reaction
-
Mixture Preparation: In a separate dry flask, mix Ethyl Chloroacetate (24.5 g, 0.20 mol, 1.0 equiv) and Ethyl Acrylate (20.0 g, 0.20 mol, 1.0 equiv).
-
Why mix them? Co-addition ensures that the acrylate is present immediately as the enolate forms, minimizing self-condensation of the chloroacetate (Darzens-type side reactions).
-
-
Controlled Addition: Add the mixture dropwise to the stirred NaH suspension over 45–60 minutes .
-
Critical Control Point: The reaction is exothermic and evolves
gas. Maintain internal temperature < 10°C . If the temperature spikes, pause addition.
-
-
Reaction Completion: Once addition is complete, allow the reaction to warm naturally to room temperature (20–25°C) and stir for 3–4 hours .
-
Validation: Monitor by TLC (10% EtOAc/Hexane). The disappearance of ethyl chloroacetate indicates completion.
-
Phase 3: Quench & Workup
-
Quenching: Cool the mixture back to 0°C. Carefully add saturated aqueous
(50 mL) dropwise to destroy excess hydride. Caution: Vigorous foaming. -
Extraction: Dilute with water (300 mL) and extract with Diethyl Ether (
mL).-
Note: DMF partitions into water, but some may remain. Thorough washing is required.[2]
-
-
Washing: Wash the combined organic layers with water (
mL) and brine ( mL). Dry over anhydrous . -
Concentration: Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude yellow oil.
Purification & Characterization
Fractional Distillation
The crude product contains mineral oil (if not washed) and traces of cis-isomer. Purification is best achieved via vacuum distillation.
-
Setup: Short-path distillation head with a vacuum cow.
-
Conditions: High vacuum is essential to prevent thermal degradation.
| Parameter | Value |
| Boiling Point | 70–75 °C at 1 mmHg |
| Boiling Point (Alt) | 118–120 °C at 15 mmHg |
| Yield (Typical) | 65 – 75% |
| Appearance | Clear, colorless liquid |
Analytical Data (Self-Validation)
| Property | Specification | Validation Criteria |
| Refractive Index ( | 1.441 ± 0.002 | Matches literature (Sigma-Aldrich) |
| Density | 1.061 g/mL | - |
| Key Diagnostic: The ring protons (H1, H2) at ~2.15 ppm appear as a multiplet.[1][3] In the trans isomer, the coupling constants ( | ||
| IR Spectrum | 1725 cm | Absence of OH stretch; sharp ester carbonyl. |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common synthetic deviations.
-
Polymerization: If the crude mixture is gummy/viscous, the ethyl acrylate polymerized. Solution: Ensure the acrylate contains a stabilizer (e.g., 10-50 ppm MEHQ) and do not use old acrylate that has been stored without inhibition.
-
Water Contamination: If the reaction stalls or yield is low, the NaH may have been deactivated by wet solvent. Solution: Distill DMF over
or use molecular sieves (4Å).
References
- McCoy Reaction (General Methodology): McCoy, L. L. "The Three-Membered Ring." Journal of Organic Chemistry, 1960, 25, 2078.
-
Product Properties & Physical Data: Sigma-Aldrich Product Specification, .
- Alternative (Diazo) Route Context:Organic Syntheses, Coll. Vol. 5, p. 258 (1973); Vol. 44, p. 28 (1964). (Note: This refers to the general use of EDA, provided for safety comparison).
-
NMR & Spectral Data Verification: National Institutes of Health (NIH) PubChem Compound Summary. .
Sources
Application Notes and Protocols for the Stereoselective Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate Derivatives
Introduction: The Strategic Value of the Cyclopropane Ring
The cyclopropane ring, the smallest of the cycloalkanes, is far more than a chemical curiosity. Its inherent ring strain and unique bonding characteristics impart fascinating reactivity and conformational rigidity, making it a privileged structural motif in a wide array of natural products and pharmaceuticals.[1][2] Cyclopropane-containing molecules are utilized as versatile synthetic intermediates and are integral to drugs exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2]
This guide focuses on the stereoselective synthesis of diethyl trans-1,2-cyclopropanedicarboxylate , a highly valuable and versatile building block. The trans configuration of the two ester groups provides a rigid, well-defined three-dimensional scaffold that is crucial for applications in medicinal chemistry, where it can act as a conformationally restricted dipeptide isostere, and in materials science as a precursor for specialized polymers.
Herein, we provide an in-depth exploration of three principal, field-proven methodologies for achieving high stereoselectivity in the synthesis of this target molecule: the modified Simmons-Smith cyclopropanation, transition-metal catalyzed carbene transfer, and organocatalytic Michael-initiated ring closure. Each section explains the underlying mechanism, provides detailed, step-by-step protocols, and offers expert insights into the causality behind experimental choices.
Methodology 1: Modified Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[3] The reaction involves an organozinc carbenoid that adds to an alkene in a concerted fashion, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. For our target, this means starting with diethyl fumarate (the trans-alkene) will yield the desired trans-cyclopropane.
Causality and Mechanistic Insight
The classical Simmons-Smith reaction uses a zinc-copper couple with diiodomethane. However, the Furukawa modification , which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred.[2][4] This system generates the active cyclopropanating agent, iodomethylzinc iodide (ICH₂ZnI), in a homogeneous solution, leading to greater reactivity and reproducibility, especially for electron-deficient alkenes like diethyl fumarate.[1]
The reaction proceeds via a concerted "butterfly" transition state. The zinc carbenoid delivers the methylene group to one face of the alkene double bond in a single, stereospecific step. This concerted mechanism is the key to transferring the trans geometry of diethyl fumarate directly to the product. The electron-withdrawing ester groups of diethyl fumarate activate the double bond for the electrophilic attack of the zinc carbenoid.
Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Protocol 2: Rh(II)-Catalyzed Synthesis
Materials:
-
Diethyl fumarate
-
Ethyl diazoacetate (EDA) in a suitable solvent (e.g., DCM)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or another suitable Rh(II) catalyst
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
Inert Atmosphere Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve diethyl fumarate (1.0 eq) and the Rh(II) catalyst (0.1 - 1.0 mol%) in anhydrous solvent. Heat the solution to a gentle reflux (typically 40 °C for DCM).
-
Slow Addition of Diazo Compound: Using a syringe pump, add a solution of ethyl diazoacetate (1.1 eq) in the same anhydrous solvent over a period of 4-6 hours. Causality Note: A slow addition rate is absolutely essential to keep the instantaneous concentration of the diazo compound low, preventing its dimerization and ensuring safety. [5]3. Reaction Monitoring: Vigorous evolution of nitrogen gas will be observed. After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours to ensure full consumption of the diazo reagent.
-
Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product is often clean enough for many purposes. If necessary, it can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by vacuum distillation.
| Catalyst | Typical Loading (mol%) | Stereoselectivity | Key Advantages |
| Rh₂(OAc)₄ | 0.1 - 1.0 | High trans selectivity | Commercially available, robust, high turnover. |
| Rh₂(esp)₂ | 0.01 - 0.1 | Excellent trans selectivity | Highly active catalyst, allows for very low loadings. [5] |
| Cu(acac)₂ | 1.0 - 5.0 | Good trans selectivity | Less expensive than rhodium, but often requires higher loading and temperature. |
Methodology 3: Organocatalytic Michael-Initiated Ring Closure (MIRC)
Organocatalysis provides a metal-free pathway to cyclopropanes, often under mild conditions. [6][7]The most common strategy for synthesizing 1,2-diester substituted cyclopropanes like our target is the Michael-Initiated Ring Closure (MIRC) reaction, typically using a sulfur ylide.
Causality and Mechanistic Insight
This reaction is a type of nucleophilic cyclopropanation. It begins with the deprotonation of a sulfonium salt (e.g., trimethylsulfonium iodide) by a base (e.g., NaH) to generate a sulfur ylide (e.g., dimethylsulfoxonium methylide). This ylide is a soft nucleophile that undergoes a conjugate (Michael) addition to the electron-deficient double bond of diethyl fumarate.
This addition forms a stabilized enolate intermediate. The key ring-closing step is an intramolecular Sₙ2 reaction where the enolate attacks the carbon atom attached to the sulfur, displacing dimethyl sulfide (a stable leaving group) and forming the cyclopropane ring. The trans isomer is strongly favored as it is the thermodynamically more stable product, minimizing the steric repulsion between the two large ethyl ester groups.
Caption: General pathway for a MIRC reaction using a sulfur ylide.
Protocol 3: MIRC Synthesis via a Sulfur Ylide
Materials:
-
Trimethylsulfonium iodide or Trimethylsulfoxonium iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Diethyl fumarate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMSO and heat gently to ~50 °C until hydrogen evolution ceases and a clear solution of the dimsyl anion is formed. Cool to room temperature. Add trimethylsulfonium iodide (1.2 eq) portion-wise. Stir for 10-15 minutes to form the ylide.
-
Reaction: Cool the ylide solution to 0 °C. Add a solution of diethyl fumarate (1.0 eq) in a minimal amount of anhydrous DMSO dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is typically rapid. Monitor by TLC.
-
Quenching: Pour the reaction mixture slowly into a beaker of ice water and stir.
-
Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Work-up: Combine the organic extracts and wash them with water and then brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Conclusion and Outlook
The stereoselective synthesis of this compound can be achieved through several robust and high-yielding methods.
-
The modified Simmons-Smith reaction offers excellent stereospecificity and is a reliable choice for moderate-scale synthesis.
-
Rhodium(II)-catalyzed cyclopropanation provides exceptional efficiency and high turnover numbers, making it ideal for catalytic approaches, though it requires careful handling of diazo reagents.
-
The organocatalytic MIRC pathway is a valuable metal-free alternative that proceeds under mild conditions and provides high thermodynamic stereocontrol.
The choice of method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations. Each of these protocols serves as a validated starting point for the synthesis of this important molecular scaffold, paving the way for further discoveries in drug development and materials science.
References
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(4), 979-1034. [Link]
-
Yadav, V., & Sunkari, S. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ACS Omega, 7(40), 35631-35659. [Link]
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2010). Stereospecific and highly stereoselective cyclopropanation reactions promoted by samarium. Chemical Society Reviews, 39(11), 4463-4474. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]
-
Díaz, D., Borge, J., & Martín, V. S. (2019). Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors. Beilstein Journal of Organic Chemistry, 15, 258-265. [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 11715303. Retrieved January 30, 2026, from [Link].
-
Pérez-Galan, P., et al. (2014). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Organic Letters, 16(10), 2732-2735. [Link]
-
Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]
-
Doyle, M. P., Hu, W. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(7), 2247-2253. [Link]
-
Padwa, A. (Ed.). (2004). Rhodium(II)-Catalyzed Cyclopropanation. In Catalytic, Asymmetric Synthesis (pp. 375-408). Wiley-VCH. [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
Hu, W., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 3(7), 2247-2253. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
Application Note: High-Purity Isolation of Diethyl trans-1,2-cyclopropanedicarboxylate via Flash Column Chromatography
Abstract & Strategic Context
Diethyl trans-1,2-cyclopropanedicarboxylate is a critical C3 building block in the synthesis of conformationally restricted amino acids and peptidomimetics.[1] Its synthesis—typically via Rhodium(II)-catalyzed cyclopropanation of ethyl diazoacetate with ethyl acrylate—yields a mixture of diastereomers (cis and trans) and homocoupling byproducts (diethyl fumarate/maleate).[1]
While distillation can remove bulk impurities, it often fails to resolve the cis/trans diastereomers effectively due to their proximity in boiling points (~127°C at 0.5 mmHg). This Application Note defines a robust Flash Column Chromatography protocol designed to isolate the trans-isomer with >98% diastereomeric excess (de), utilizing a self-validating logic based on polarity differentials and NMR verification.
Physicochemical Profile & Separation Logic
Understanding the analyte's interaction with the stationary phase is the foundation of this protocol.
| Property | Value / Characteristic | Impact on Purification |
| Molecular Formula | C₉H₁₄O₄ (MW: 186.21 g/mol ) | Low MW requires careful evaporation to avoid product loss.[1] |
| Boiling Point | 70–75 °C (1 mmHg) | Volatile: Do not use high-vacuum for extended periods without a cold trap.[1] |
| Polarity | Moderate (Diester) | Elutes comfortably in low-polarity mixtures (Hexane/EtOAc).[1] |
| Stereochemistry | trans- (C₂ symmetry) vs. cis- (meso) | Key Separation Mechanism: The cis-isomer typically exhibits a larger net dipole moment and stronger bidentate interaction with silica hydroxyls, causing it to elute after the trans-isomer.[1] |
Mechanism of Separation
The separation relies on the dipole moment differential . In the trans-isomer, the two ester groups are anti-periplanar, leading to partial cancellation of dipole vectors. In the cis-isomer, the vectors are additive, and the proximity of the carbonyl oxygens allows for stronger hydrogen bonding with the acidic silanols of the silica gel.
Theoretical Elution Order:
-
Non-polar impurities (trace hydrocarbons)[1]
-
This compound (Product)
-
Diethyl cis-1,2-cyclopropanedicarboxylate (Impurity)
-
Diethyl fumarate/maleate (variable, often overlaps with cis)[1]
Pre-Purification Analysis (The Self-Validating System)
Before committing the bulk crude to the column, you must validate the separation conditions. This step prevents "blind" chromatography.[1]
TLC Method Development
-
Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.[1]
-
Mobile Phase: 90:10 Hexanes:Ethyl Acetate (v/v).[1]
-
Visualization:
Validation Criteria:
-
The trans-isomer should appear at Rf ≈ 0.35 – 0.40 .[1]
-
The cis-isomer should appear at Rf ≈ 0.25 – 0.30 .[1]
-
Rf must be
for effective flash separation.[1] If Rf < 0.10, reduce solvent polarity to 95:5 Hexanes:EtOAc.[1]
Figure 1: Decision tree for optimizing the mobile phase prior to column loading.
Detailed Purification Protocol
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Column Dimensions: Ratio of silica to crude loading should be 30:1 to 50:1 by weight (due to close diastereomers).
-
Solvents: HPLC-grade Hexanes and Ethyl Acetate.[1]
Step-by-Step Procedure
-
Column Packing:
-
Slurry pack the silica using 100% Hexanes .[1] This ensures a tight bed and prevents heat generation (exotherm) from disrupting the layer when EtOAc is introduced.
-
Flush with 2 column volumes (CV) of 100% Hexanes.
-
-
Sample Loading (Critical):
-
Method: Liquid loading is preferred if the crude is an oil.
-
Dilute the crude oil (e.g., 1.0 g) in the minimum volume of 9:1 Hex:EtOAc (approx. 1–2 mL).
-
Apply gently to the sand bed.[1]
-
Note: Avoid using Dichloromethane (DCM) for loading if possible, as it can disrupt the polarity gradient at the start.
-
-
Elution Gradient:
-
Fraction Collection:
-
Collect small fractions (e.g., 15–20 mL for a 30g column).
-
Stop collecting when the TLC shows the lower spot (cis) appearing.
-
Post-Column Processing
-
Combine fractions containing the pure upper spot (trans).
-
Concentrate via rotary evaporation at 40°C, >20 mbar .
-
Caution: Do not leave under high vacuum (<1 mbar) for prolonged periods at room temperature; the diester is moderately volatile.
Validation & Quality Control (E-E-A-T)
This section ensures the trustworthiness of your result. You must verify that the isolated "upper spot" is indeed the trans-isomer.[1]
NMR Validation (The Gold Standard)
The definitive distinction between cis and trans 1,2-disubstituted cyclopropanes lies in the vicinal coupling constants (
| Parameter | Trans-Isomer (Target) | Cis-Isomer (Impurity) | Mechanism |
| 4 – 6 Hz | 8 – 10 Hz | Karplus relationship in cyclopropanes (Note: This is opposite to alkenes).[1] | |
| Chemical Shift | Ring protons often shielded differently | Ring protons often deshielded | Anisotropy of carbonyls.[1] |
| Symmetry | Meso (Plane of symmetry) | Both appear simple, but cis is meso. | |
| NOESY | No correlation between H1/H2 and ester ethyl group of the other side. | Strong correlation between H1 and H2 (or substituents on same face). | Spatial proximity.[1] |
Protocol:
-
Take a
H NMR in CDCl₃.[1] -
Locate the cyclopropane ring protons (typically
1.0 – 2.5 ppm).[1] -
Calculate the coupling constant
for the methine protons.[1]-
If
Hz, you have the trans isomer. -
If
Hz, you have the cis isomer.
-
Figure 2: NMR logic flow for stereochemical assignment of cyclopropane dicarboxylates.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Poor Separation (Mixed Fractions) | Loading mass too high (>3% of silica mass).[1] | Reduce load or use a shallower gradient (e.g., 97:3 Hex:EtOAc).[1] |
| Product Streaking | Acidic impurities or silica activity too high.[1] | Add 1% Triethylamine to the mobile phase (rarely needed for esters, but helpful if acid is present). |
| Low Recovery | Volatility of the diester. | Check rotary evaporator trap. Do not dry on high-vac pump > 10 mins. |
References
-
Doyle, M. P., et al. (1993).[1] "Enantioselective synthesis of macrocyclic lactones." Journal of the American Chemical Society.[2] (Provides context on Rh-catalyzed cyclopropanation and diastereoselectivity). Link
-
Wiberg, K. B., & Nist, B. J. (1963).[1] "The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives." Journal of the American Chemical Society.[2] (Authoritative source for cyclopropane coupling constants:
).[1] Link -
Organic Syntheses. (1998).[1] "Cyclopropanation procedures and purification standards." Organic Syntheses, Coll.[1][3] Vol. 9, p. 422.[1] (General reference for handling cyclopropane diesters). Link
-
PubChem. (2023).[1] "this compound Compound Summary." (Physical property verification). Link
Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound and all solvents before use.[1] Perform all chromatography in a functioning fume hood.
Sources
Application Note: Scalable Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate
Executive Summary
Diethyl trans-1,2-cyclopropanedicarboxylate is a critical chiral building block used in the synthesis of glutamate analogs, antiviral therapeutics (e.g., Tasimelteon precursors), and agrochemicals. While classical alkylation methods (Perkin’s procedure) suffer from low atom economy and harsh conditions, the metal-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of ethyl acrylate remains the industrial standard.
This guide provides two distinct protocols:
-
Batch Protocol (Copper-Catalyzed): Optimized for cost-efficiency and pilot-scale production, utilizing robust Cu(I)/Cu(II) catalysis.
-
Continuous Flow Protocol (Rhodium-Catalyzed): Designed for maximum safety and trans-selectivity, mitigating the explosion hazards associated with bulk handling of diazo compounds.
Strategic Analysis & Route Selection
The Safety Paradox: Batch vs. Flow
The primary challenge in synthesizing this molecule is the handling of Ethyl Diazoacetate (EDA). EDA is shock-sensitive and highly exothermic upon decomposition (
| Feature | Batch Processing | Continuous Flow |
| Primary Hazard | Accumulation of unreacted EDA leads to thermal runaway risk. | Low inventory; "make-and-consume" or "pump-and-consume" minimizes explosive mass. |
| Selectivity | Thermal gradients can degrade trans:cis ratio. | Precise temperature control maximizes diastereoselectivity. |
| Catalyst Cost | Copper (Cu) is preferred (low cost, moderate selectivity). | Rhodium (Rh) is preferred (high turnover number, high selectivity, reusable in packed beds). |
| Scalability | Linear scaling requires larger hazard zones. | Scale-out (numbering up) or long-run operation maintains safety profile. |
Reaction Mechanism
The reaction proceeds via a metal-stabilized carbene intermediate. The diazo compound decomposes, releasing nitrogen gas and forming a metal-carbene species, which then undergoes cyclopropanation with the electron-deficient olefin (ethyl acrylate).
Figure 1: Catalytic cycle for the cyclopropanation of ethyl acrylate. Note the "Dimerization" pathway, which is suppressed by keeping EDA concentration low.
Protocol 1: Batch Synthesis (Copper-Catalyzed)
Scale: 1.0 mol (approx. 186 g theoretical yield) Objective: Cost-effective synthesis with controlled addition to manage exotherm.
Reagents & Equipment[1][2][3][4]
-
Ethyl Acrylate: 200 g (2.0 mol, 2.0 equiv). Excess is used as solvent.
-
Ethyl Diazoacetate (EDA): 114 g (1.0 mol, 1.0 equiv). Warning: Handle as solution.
-
Catalyst: Copper(II) Triflate [Cu(OTf)₂] (0.5 mol%) or Cu powder/iodine.
-
Solvent: Dichloromethane (DCM) or Toluene (for EDA dilution).[1]
-
Equipment: 1L 3-neck flask, reflux condenser, pressure-equalizing dropping funnel, nitrogen line, internal temperature probe.
Step-by-Step Procedure
-
System Inertion: Flame-dry the glassware and flush with Nitrogen (
) for 15 minutes. -
Catalyst Activation: Charge the flask with Ethyl Acrylate (200 g) and Cu(OTf)₂ (1.8 g). Heat the mixture to 60°C under stirring.
-
Why: Heating is required to activate the catalyst and ensure immediate consumption of EDA upon addition.
-
-
Controlled Addition (Crucial):
-
Dilute EDA (114 g) with 100 mL of Toluene (non-flammable option preferred over DCM for higher T).
-
Add the EDA solution dropwise over 4 to 6 hours .
-
Control Parameter: Maintain internal temperature between 60–65°C. If T > 70°C, stop addition immediately.
-
Mechanism:[2][3][4][5] Slow addition maintains a low steady-state concentration of Diazo, favoring the reaction with the olefin (Cyclopropanation) over reaction with another Diazo molecule (Dimerization to fumarate).
-
-
Post-Reaction: Stir at 60°C for an additional 1 hour until
evolution ceases completely. -
Workup:
-
Cool to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove copper salts.
-
Concentrate the filtrate under reduced pressure to remove excess Ethyl Acrylate and Toluene.
-
-
Isomerization (Optional but Recommended):
-
The crude mixture contains both cis and trans isomers.
-
To maximize trans yield: Treat crude oil with catalytic NaOEt (0.5 equiv) in Ethanol at reflux for 2 hours. This thermodynamically equilibrates the mixture to the more stable trans form.
-
-
Purification:
-
Perform fractional distillation under high vacuum.
-
Target Fraction: 120–125°C at 10 mmHg (or ~70-75°C at 1 mmHg).
-
Protocol 2: Continuous Flow Synthesis (Rhodium-Catalyzed)
Scale: Continuous production (approx. 50 g/hour ) Objective: Enhanced safety profile and higher selectivity suitable for GMP environments.
Flow Reactor Design
The system utilizes a packed-bed reactor or a homogenous coil reactor. This protocol describes a homogeneous coil setup for ease of implementation.
Figure 2: Continuous flow setup for cyclopropanation. The BPR prevents solvent boiling despite N2 release.
Reagents & Parameters
-
Feed A: 2.0 M Ethyl Diazoacetate in Toluene.
-
Feed B: Ethyl Acrylate (neat or 50% in Toluene) + Rh₂(OAc)₄ (0.1 mol%).
-
Reactor: 10 mL PFA coil reactor submerged in a heating bath.
-
Temperature: 40°C (Rh is more active than Cu, allowing milder conditions).
-
Residence Time: 10 minutes.
-
Pressure: 100 psi (approx 7 bar) BPR. Note: Pressure is required to keep the N2 gas in solution or manage slug flow effectively.
Step-by-Step Procedure
-
Priming: Flush the system with pure Toluene to remove air.
-
Pressurization: Set the Back Pressure Regulator (BPR) to 100 psi.
-
Flow Initiation:
-
Start Pump B (Olefin/Cat) first.
-
Start Pump A (EDA) second.
-
Ratio: Flow rate ratio should maintain a 1:2 molar ratio of EDA:Olefin.
-
-
Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state output.
-
Safety Interlock: If pressure spikes >150 psi (due to N2 gas blockage), the system should auto-stop Pump A.
-
Quenching: The output is collected directly into a flask containing a small amount of acetic acid to quench any unreacted diazo species immediately.
Analytical Quality Control (QC)
Data Summary Table
| Parameter | Batch (Cu) | Flow (Rh) | Specification |
| Yield (Isolated) | 65–75% | 85–92% | >95% (Target) |
| Trans:Cis Ratio | 3:1 (pre-isomerization) | 5:1 | Report Value |
| Purity (GC) | >96% | >98% | >98% |
| Residual Copper/Rh | High (requires wash) | Low | <10 ppm |
Characterization
-
GC-MS: Monitor disappearance of EDA peak and formation of the dicarboxylate (m/z 186).
-
1H NMR (CDCl3, 400 MHz):
-
Trans-isomer: Ring protons appear at
1.4 (CH2) and 2.1 (CH). The coupling constant for trans protons is typically smaller (4-6 Hz) compared to cis (8-10 Hz), though chemical shift is the primary identifier. -
Key Shift: The ester ethyl groups (
) will show distinct quartets for cis/trans mixtures.
-
References
-
Classic Synthesis (Batch)
-
Doyle, M. P.; Bagheri, V.; Wandless, T. J.; Harn, N. K.; Brinker, D. A.; Eagle, C. T.; Loh, K. L. "Rhodium(II) acetate and related catalysts for the cyclopropanation of alkenes with diazoacetates." Organometallics1984 , 3, 53–61. Link
-
-
Continuous Flow Safety
-
Mauri, A.; Minetto, G.; Rotolo, L.; Arawwawala, M. "Continuous flow synthesis of toxic ethyl diazoacetate for utilization in an integrated microfluidic system." Green Chemistry2023 . Link
-
-
Process Safety of Diazo Compounds
-
Struggle, K. B.; Proctor, L. D. "Process Safety in the Pharmaceutical Industry: Diazo Compounds." Organic Process Research & Development2016 . Link
-
-
Isomer Separation & Properties
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 7. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ジエチル trans-1,2-シクロプロパンジカルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
synthesis of trans-1,2-bis(hydroxymethyl)cyclopropane from Diethyl trans-1,2-cyclopropanedicarboxylate
[1]
Executive Summary
This application note details the optimized protocol for synthesizing trans-1,2-bis(hydroxymethyl)cyclopropane (diol) from diethyl trans-1,2-cyclopropanedicarboxylate. This diol is a "privileged scaffold" in medicinal chemistry, serving as the carbocyclic core for guanosine analogues (e.g., Ganciclovir derivatives) and various pyrethroid insecticides.
While catalytic hydrogenation of esters is possible, it often requires high pressures and specialized catalysts (e.g., Ru/C). The protocol below utilizes Lithium Aluminum Hydride (LiAlH
Key Technical Advantages of this Protocol:
-
Stereochemical Retention: Conditions prevent epimerization of the thermodynamically stable trans isomer.
-
Optimized Workup: Utilizes the Fieser method to minimize product loss into the aqueous phase—a critical consideration for water-soluble low-molecular-weight diols.
-
Scalability: Validated for scales ranging from 10 mmol to >100 mmol.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
Reaction Scheme
The transformation involves the complete reduction of the diester to the diol. As the cyclopropane ring is strained, conditions must avoid Lewis-acid catalyzed ring opening, which can occur with borane reagents or harsh acidic workups.
Mechanistic Pathway
The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The rigid cyclopropane backbone holds the esters in distinct spatial environments, but the mechanism remains consistent for both ester moieties.
Figure 1: Stepwise reduction mechanism. The cycle repeats for both ester functionalities. Note that the aldehyde intermediate is rarely isolated as it is more reactive toward hydride reduction than the starting ester.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
-
3-neck Round Bottom Flask (RBF).
-
Reflux condenser with Nitrogen/Argon inlet.
-
Pressure-equalizing addition funnel.[3]
-
Mechanical stirrer (preferred over magnetic for >10g scales due to slurry viscosity).
-
Safety Pre-Check (Critical)
-
Pyrophoric Hazard: LiAlH
reacts violently with water and atmospheric moisture. All glassware must be oven-dried. -
Exotherm Control: The reduction is highly exothermic. Efficient cooling (ice/salt bath) is mandatory during addition.
-
Hydrogen Evolution: H
gas is generated during the reaction and quench. Ensure active ventilation.
Step-by-Step Procedure
Phase 1: Reagent Preparation
-
Flush the assembly with dry Nitrogen for 15 minutes.
-
Charge the RBF with LiAlH
(1.5 molar equivalents per ester group; i.e., 3.0 equiv total) .-
Note: Excess hydride ensures rapid completion and prevents "stalled" hemiacetal intermediates.
-
-
Add anhydrous THF to create a grey slurry. (Concentration: ~0.5 – 1.0 M regarding LiAlH
). -
Cool the slurry to 0 °C using an ice bath.
Phase 2: Addition & Reaction[1]
-
Dissolve this compound in anhydrous THF (1:1 v/v dilution).
-
Add the ester solution dropwise via the addition funnel over 45–60 minutes.
-
Observation: Controlled bubbling (H
) will occur. If the solvent boils, slow the addition.
-
-
Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT).
-
Heat to Reflux (66 °C) for 2–4 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (high R
) should disappear; the diol spot (low R , stains with KMnO ) will appear.
-
Phase 3: The "Fieser" Quench (Standardized)
Author's Note: The choice of workup is the single biggest determinant of yield for this specific substrate. Acidic workups are dangerous due to ring sensitivity. We utilize the Fieser Method (
For every
-
Cool reaction mixture back to 0 °C .
-
Slowly add
mL of Water . (Caution: Vigorous H evolution). -
Add
mL of 15% aqueous NaOH . (Salts will begin to turn white).[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Add
mL of Water . -
Warm to RT and stir for 30 minutes. The grey slurry should turn into a white, granular precipitate suspended in clear THF.
Phase 4: Isolation
-
Add anhydrous MgSO
directly to the quenched mixture to dry the THF phase. -
Filter through a pad of Celite or a coarse fritted funnel.
-
Wash the filter cake thoroughly with THF (3 x 50 mL).
-
Expert Tip: This diol adheres to aluminum salts. Thorough washing is non-negotiable.
-
-
Concentrate the filtrate under reduced pressure (Rotavap).
Purification & Characterization
Purification Strategy
The crude product is usually a pale yellow oil.
-
Distillation: High vacuum distillation (Kugelrohr or short path) is effective. (bp ~130–140 °C at 0.5 mmHg).
-
Chromatography: If necessary, flash chromatography on silica gel.
-
Eluent: 5% to 10% Methanol in Dichloromethane (DCM). The high polarity requires MeOH.
-
Data Specifications
| Parameter | Specification / Observation |
| Appearance | Colorless, viscous oil (hygroscopic) |
| Signals for CH | |
| IR Spectroscopy | Strong broad band at 3300 cm |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield (Aqueous Loss): The product is a low-molecular-weight diol with high water solubility. If you use a standard extraction (water/ether separation) instead of the Fieser quench, up to 50% of the product may remain in the aqueous phase.
-
Correction: Use the Fieser method or continuous extraction with DCM for 24 hours.
-
-
Incomplete Reduction: Presence of mono-alcohol/mono-ester.
-
Correction: Ensure LiAlH
quality (titrate if old) and maintain reflux time.
-
-
Gelatinous Workup: Aluminum salts form a slime that clogs filters.
-
Correction: See the Decision Tree below.
-
Workup Decision Tree
Figure 2: Selection guide for workup procedures. The Fieser method is generally preferred for this synthesis to avoid aqueous extraction steps.
References
-
Organic Syntheses Procedure: L. A. Paquette, J. P. Gilday, C. S. Ra. "trans-1,2-Bis(hydroxymethyl)cyclopropane."[4][3] Organic Syntheses, Coll. Vol. 7, p. 456 (1990); Vol. 64, p. 157 (1986). [Link] (Authoritative source for the specific LiAlH4 reduction of this substrate).
-
General Workup Methodology: A. B. Smith, III, et al. "Fieser Workup for Aluminum Hydride Reductions." University of Rochester / Merlic Group Protocols. [Link] (Detailed breakdown of the n, n, 3n stoichiometry).
-
Medicinal Chemistry Application: Ashton, W. T., et al. "Synthesis and antiviral activity of enantiomeric forms of cyclopropane nucleoside analogues." Journal of Medicinal Chemistry, 1988, 31(12), 2304–2315. [Link] (Demonstrates the utility of the diol in synthesizing Ganciclovir analogues).
Application Note: Chiral Separation & Resolution of Diethyl trans-1,2-cyclopropanedicarboxylate
Executive Summary
Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) is a critical chiral building block in the synthesis of neuroactive amino acids (e.g., L-CCG-I), antiviral agents, and pyrethroid insecticides.[1] As a racemate of (
This Application Note provides a dual-track methodology:
-
Analytical Track: High-precision separation using Chiral HPLC and GC for purity determination (ee% calculation).
-
Preparative Track: Scalable enzymatic kinetic resolution using Pig Liver Esterase (PLE) to isolate enantiopure material for synthesis.
Physicochemical Profile & Detection Challenges
The target molecule lacks significant chromophores (e.g., aromatic rings), rendering standard UV detection (254 nm) ineffective.[2]
| Property | Value | Implication for Protocol |
| Structure | Diester on cyclopropane ring | Weak UV absorbance; requires low UV (210 nm) or RI detection.[1][2] |
| Chirality | trans-Racemate ( | Requires chiral stationary phase (CSP) or enzymatic resolution.[1][2] |
| Boiling Point | ~70-75°C (1 mmHg) | Volatile enough for GC analysis (preferred for volatiles).[1][2] |
| Solubility | Soluble in alcohols, hexane, ethers | Compatible with Normal Phase HPLC.[1][2] |
Analytical Protocols (QC & Purity)
Method A: Chiral HPLC (Normal Phase)
Objective: Determine enantiomeric excess (ee%) of non-hydrolyzed diesters.[1][2]
-
Principle: The separation relies on hydrogen bonding and dipole-dipole interactions between the carbonyl groups of the diester and the carbamate moieties of the polysaccharide stationary phase.
-
Column Selection: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for this class of compounds.[1] Chiralpak IC is a robust alternative.[1][2]
Protocol:
-
System: HPLC with Refractive Index (RI) detector or UV-Vis variable wavelength detector.[1][2]
-
Flow Rate: 0.5 mL/min (Lower flow rate enhances resolution for cyclopropanes).
-
Temperature: 25°C.
-
Detection: UV at 210 nm (critical setting) or RI.
-
Sample Prep: Dissolve 1 mg/mL in Mobile Phase. Inject 10 µL.
System Suitability Criteria:
Method B: Chiral GC (Gas Chromatography)
Objective: High-throughput screening of volatile diesters without solvent interference.[1][2]
-
Column: Rt-βDEXse (Permethylated
-cyclodextrin doped into cyanopropylphenyl polysiloxane).[1][2] -
Oven Program:
-
Detector: FID (Flame Ionization Detector) at 250°C.
-
Inlet: Split mode (50:1) at 200°C.
Preparative Protocol: Enzymatic Kinetic Resolution
For drug development, separating grams or kilograms of material via HPLC is cost-prohibitive.[1][2] We utilize Pig Liver Esterase (PLE) for kinetic resolution.[1][2][3][4][5] PLE hydrolyzes one enantiomer of the trans-diester significantly faster than the other, converting it to a water-soluble mono-ester.[1][2]
Mechanism:
Workflow Diagram
Figure 1: Workflow for the enzymatic kinetic resolution of this compound.
Step-by-Step Preparative Protocol
-
Buffer Preparation: Prepare 0.1 M Phosphate Buffer (pH 7.0).
-
Substrate Addition: Suspend this compound (10 g, ~53 mmol) in 100 mL buffer.
-
Enzyme Initiation: Add Pig Liver Esterase (PLE) (approx. 100-200 units/mmol substrate).[1][2]
-
Reaction Monitoring (pH Stat):
-
Workup (Separation):
-
QC Check: Analyze both fractions using the Method A (HPLC) or Method B (GC) described above.
-
Note: The mono-ester must be re-esterified (e.g., with diazomethane or EtOH/H2SO4) back to the diester to be analyzed on the standard Chiralcel OD-H column.[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| HPLC: No Peaks Visible | Wrong detection wavelength | Switch to RI detector or UV 210 nm. Ensure mobile phase is UV transparent (HPLC grade Hexane). |
| HPLC: Broad Peaks | Alcohol content too high | Reduce IPA to 2-5%. Lower flow rate to 0.5 mL/min. |
| Enzymatic: Low ee% | Reaction went beyond 50% | Stop reaction strictly at 45-50% conversion. Over-hydrolysis degrades the enantiomeric purity of the remaining diester.[2] |
| Enzymatic: Slow Rate | Poor substrate solubility | Increase stirring speed (emulsion is required) or add 5-10% DMSO/Acetone co-solvent.[1][2] |
References
-
Chiral Separations by HPLC: Chiral Technologies. Chiral HPLC Separation Strategies. Retrieved from [Link]
-
Enzymatic Hydrolysis Mechanism: Ohno, M., et al. "Enantioselective hydrolysis of this compound."[1][2] Tetrahedron Letters.
-
GC Separation: Restek Corporation.[1][2] Chiral Gas Chromatography Columns and Applications. Retrieved from [Link]
-
PLE Application: Tamm, C., et al. (1991).[1][2][5] "Stereoselective Hydrolysis of Substituted Cyclopropanedicarboxylates with Pig Liver Esterase." Helvetica Chimica Acta. [Link][1][2][5]
-
Substrate Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11715303, this compound. [Link][1][7]
Sources
- 1. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4 | CID 11715303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Stereoselective Hydrolysis of Substituted Cyclopropanedicarboxylates with Pig Liver Esterase / Helvetica Chimica Acta, 1991 [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. This compound 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl trans-1,2-cyclopropanedicarboxylate Synthesis
Ticket Status: Escalated to Senior Application Scientist Topic: Yield & Selectivity Optimization for Cyclopropanation of Ethyl Acrylate Reference Molecule: Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1)[1][2]
Core Directive & Reaction Overview
You have reached the Tier 3 Technical Support guide for the synthesis of This compound . This guide addresses the transition-metal catalyzed decomposition of Ethyl Diazoacetate (EDA) in the presence of Ethyl Acrylate .[1]
While the classical Perkin synthesis (alkylation of malonate with 1,2-dibromoethane) exists, it is atom-inefficient and tedious.[1][2] The industry-standard route for high-throughput synthesis is the Carbene Transfer method.[1][2] However, this route is plagued by two main failure modes: EDA Dimerization (yield killer) and Poor Diastereocontrol (selectivity killer).[2]
The Reaction
Sources
side reactions in the synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate
Technical Support Center: Synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate
Topic: Troubleshooting Side Reactions & Process Optimization Primary Methodology: Transition-Metal Catalyzed Carbene Transfer (Diazoacetate Addition) Target Audience: Synthetic Chemists & Process Engineers
Introduction: The Mechanistic Battlefield
Welcome to the technical support center for cyclopropanation. The synthesis of This compound via the reaction of Ethyl Diazoacetate (EDA) with Diethyl Fumarate is a classic example of metal-carbene chemistry.
While theoretically straightforward, this reaction is a competition between the desired cyclopropanation and the parasitic dimerization of the carbene intermediate. Success depends on controlling the concentration of the active carbene species relative to the alkene trap.
This guide addresses the specific failure modes of this reaction, providing mechanistic insights and actionable solutions.
Module 1: Diagnostic & Troubleshooting
Issue 1: Low Yield & Recovery of Starting Material
Symptom: The reaction is complete (no EDA remaining), but the yield of the cyclopropane is low. NMR analysis shows significant amounts of Diethyl Fumarate and Diethyl Maleate.
Root Cause: Carbene Dimerization
The metal-carbene intermediate (
Corrective Protocol:
-
Invert Stoichiometry: Use Diethyl Fumarate in excess (e.g., 3–5 equivalents) relative to EDA.
-
Slow Addition: Do not add EDA in one portion. Use a syringe pump to add the EDA solution dropwise over 4–8 hours. This keeps the steady-state concentration of EDA low, favoring the reaction with the abundant alkene over the bimolecular dimerization.
-
Catalyst Selection: Switch from Copper bronze (older method) to Dirhodium(II) tetraacetate (
) . Rhodium carbenoids are generally more selective for cyclopropanation over dimerization than copper carbenoids.
Issue 2: Presence of cis-Isomer (Diethyl cis-1,2-cyclopropanedicarboxylate)
Symptom: You require the trans isomer, but crude NMR shows a mixture of diastereomers.
Root Cause: Stereospecificity Loss or Isomerization The reaction of a singlet carbene (typical of Rh catalysis) with an alkene is generally stereospecific .
-
Diethyl Fumarate (trans-alkene)
** trans-Cyclopropane** -
Diethyl Maleate (cis-alkene)
** cis-Cyclopropane** + trans-Cyclopropane (via isomerization)
If you see cis-product, either:
-
Your starting material contained Diethyl Maleate.
-
Isomerization occurred during the reaction (common with Cu catalysts at high temperatures).
-
The carbene mechanism had a triplet component (radical pathway), leading to bond rotation before ring closure.
Corrective Protocol:
-
Feedstock QC: Verify the purity of your Diethyl Fumarate by GC/NMR.
-
Temperature Control: Lower the reaction temperature. High temperatures favor bond rotation in the intermediate.
-
Ligand Tuning: If using
, the reaction is concerted and stereospecific. If you observe loss of stereochemistry, ensure the catalyst is not degraded.
Module 2: Visualizing the Reaction Pathways
The following diagram maps the competitive pathways. Your goal is to maximize the green path and minimize the red paths.
Caption: Competitive pathways in Rh-catalyzed cyclopropanation. High EDA concentration favors the red dashed path (Dimerization).
Module 3: Safety & Process Control
Critical Warning: Ethyl Diazoacetate is potentially explosive.[1][2]
| Hazard | Cause | Prevention Strategy |
| Runaway Exotherm | Accumulation of unreacted EDA due to catalyst deactivation or too-rapid addition. | Monitor |
| Explosion | Heating neat EDA or distilling residues containing EDA. | Never distill EDA to dryness. Dilute EDA with solvent (DCM or Toluene) before addition. |
| Pressure Buildup | Rapid | Ensure the reactor is open to an inert gas line (bubbler) with sufficient headspace. |
Module 4: Purification Strategy
Separating the product from the side products (Diethyl Fumarate/Maleate) is challenging because their boiling points are similar.
Boiling Point Data (Approximate at 10-15 mmHg):
-
Diethyl Fumarate: ~100–105 °C
-
Product (Diester): ~120–130 °C
Recommended Workflow:
-
Distillation:
-
Use a fractional distillation column (Vigreux or packed column).
-
Remove the lower-boiling fraction (excess Fumarate/Maleate).
-
Collect the higher-boiling cyclopropane fraction.
-
-
Chemical Separation (If Distillation Fails):
-
Hydrolysis: Saponify the crude mixture using NaOH/EtOH.
-
Separation: The trans-1,2-cyclopropanedicarboxylic acid has different solubility properties than fumaric acid.
-
Crystallization: The trans-diacid can be recrystallized from water or alcohol/water mixtures (mp ~175 °C).
-
Re-esterification: If the diester is required, re-esterify the pure acid using EtOH/H2SO4.
-
FAQ: Frequently Asked Questions
Q: Can I use Toluene as a solvent? A: Yes, but be aware of C-H insertion . Highly electrophilic carbenes can insert into the benzylic C-H bond of toluene, forming cycloheptatriene derivatives or benzyl esters. DCM (Dichloromethane) is often preferred for Rh catalysis due to its chemical inertness toward insertion, though environmental restrictions may apply.
Q: My catalyst turned black and precipitation occurred. Is this normal?
A: If using Copper, this is "Cu-mirror" formation and indicates catalyst decomposition. If using Rhodium, the solution should generally remain green/purple. Black precipitate suggests reduction to
Q: Why do I see "Diethyl Maleate" in my product when I started with Fumarate? A: This is the "Dimerization" side reaction. The carbene derived from EDA reacts with another EDA molecule. The resulting "dimer" is diethyl fumarate/maleate.[3] Since you are adding EDA to Fumarate, the production of more Fumarate (and its isomer Maleate) via dimerization makes it look like your starting material is regenerating or isomerizing.
References
- Doyle, M. P.; McKervey, M. A.; Ye, T.Modern Catalytic Methods for Organic Synthesis with Diazo Compounds; Wiley-Interscience: New York, 1998.
-
Davies, H. M. L.; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chem. Rev.2003 , 103, 2861–2904. Link (Review covering insertion side reactions).
- Wulfman, D. S.; Poling, B. "Metal-Salt-Catalyzed Carbenoids II." Reactive Intermediates, Vol. 1, Plenum Press, New York, 1980.
-
Organic Syntheses Procedure: "Cyclopropane-1,1-dicarboxylic acid" (Note: Illustrates the malonate alkylation route as an alternative). Org.[4] Synth.1981 , 60, 66. Link
-
Maas, G. "Ruthenium-Catalysed Carbenoid Cyclopropanation Reactions with Diazo Compounds." Chem. Soc. Rev.2004 , 33, 183-190. Link
Sources
Technical Support Center: Purification of Diethyl trans-1,2-cyclopropanedicarboxylate
Status: Operational Ticket ID: PUR-DCP-TRANS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Purifying Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) presents a classic challenge in stereochemical control. The primary difficulty lies not in removing gross impurities, but in separating the desired trans-isomer from its cis-diastereomer and unreacted starting materials (typically Diethyl Malonate or Fumarate derivatives).
This guide deviates from standard "recipe" formats. Instead, it treats purification as a logic-gate workflow , prioritizing thermodynamic equilibration (isomerization) over brute-force physical separation.
Module 1: The Isomer Separation Challenge
User Report
"I see two closely eluting peaks on my GC/trace. Distillation isn't improving the ratio, and column chromatography is too expensive for my 50g batch."
Expert Diagnosis
You are likely battling the Cis/Trans Azeotrope Effect . While the trans-isomer is thermodynamically favored, many synthetic routes (especially Rh-catalyzed cyclopropanation) produce a kinetic mixture (often 60:40 or 70:30 trans:cis).
-
Physical Reality: The boiling point difference between cis and trans isomers is often
at reduced pressure. Standard vacuum distillation will not achieve purity without significant yield loss. -
Chemical Reality: The cis-isomer is sterically congested. The ester groups repel each other, making the cis-isomer less stable than the trans-isomer.
The "Secret Weapon": Base-Catalyzed Equilibration
Do not attempt to distill the cis-isomer away. Convert it.
Protocol: Thermodynamic Reset
-
Dissolve the crude mixture in dry ethanol (0.5 M concentration).
-
Add 0.1 - 0.2 equivalents of Sodium Ethoxide (NaOEt) .
-
Reflux for 4–6 hours.
-
Mechanism: The base deprotonates the
-proton (on the cyclopropane ring). The resulting carbanion is planar-like or rapidly inverting. Upon reprotonation, the bulky ester groups will preferentially adopt the trans configuration to minimize steric strain. -
Result: This shifts the ratio from ~60:40 to >90:10 trans:cis, making subsequent purification trivial.
Module 2: Impurity Troubleshooting & Removal
Common Impurity Matrix
| Impurity | Origin | Detection (GC/TLC) | Removal Strategy |
| Diethyl Malonate (DEM) | Unreacted Starting Material | Overlaps with product on non-polar columns. | High-Vac Distillation. DEM boils higher than the product at atm, but close at vacuum. Use a Vigreux column. |
| Diethyl Fumarate | Unreacted Olefin | UV-active, distinct retention time. | Chemical Scavenging. Treat with amine or thiol scavengers, or wash with dilute KMnO4 (oxidative cleavage). |
| Metal Residues (Rh/Cu) | Catalyst | Colored tint (Green/Red/Brown). | Adsorption. Pass through a pad of Celite mixed with activated charcoal or thiol-functionalized silica. |
| Mono-acid | Hydrolysis | Tailing on TLC; Broad IR peak at 3000-3300 cm⁻¹. | Base Wash. Wash organic layer with sat.[1] NaHCO₃. The acid moves to the aqueous phase. |
FAQ: Distillation vs. Chromatography
Q: Can I just distill this at 100°C? A: No. At atmospheric pressure, these esters may decompose or polymerize before boiling.
-
Requirement: You need a vacuum of <2 mmHg .
-
Target: The trans-isomer typically boils at 70–75°C @ 1 mmHg .
-
Warning: If your vacuum is weak (e.g., 20 mmHg), the boiling point rises to ~110-120°C, increasing the risk of thermal degradation.
Module 3: Decision Logic & Workflows
Use the following logic gates to determine your purification strategy.
Figure 1: Decision Matrix for the purification of this compound. Note the critical isomerization loop for low-purity crude mixtures.
Module 4: Validated Protocols
Protocol A: The "Thermodynamic Reset" (Isomerization)
Use this when cis-content is high (>10%).
-
Setup: Flame-dried round-bottom flask with a magnetic stir bar and reflux condenser.
-
Solvent: Anhydrous Ethanol (do not use Methanol, or transesterification will occur).
-
Reagents:
-
Crude Diester (1.0 eq)
-
NaOEt (0.15 eq) — Freshly prepared or high-quality commercial grade.
-
-
Execution:
-
Heat to reflux (
) under Nitrogen/Argon. -
Monitor by GC every 2 hours. Look for the plateau of the trans peak area.
-
Stop point: When ratio stabilizes (usually >92:8 trans:cis).
-
-
Workup (Critical):
Protocol B: High-Vacuum Fractional Distillation
Use for batches >10g.
-
Equipment: Short-path distillation head or (preferably) a 10cm Vigreux column.
-
Vacuum: High vacuum pump required (Oil pump). Target pressure: 0.5 – 1.5 mmHg .
-
Fractions:
-
Fore-run: Up to
(Solvent traces, trace Diethyl Fumarate). -
Main Fraction:
(Pure trans-diester). -
Residue: High boiling oligomers and cis-isomer enriched bottoms (if no isomerization was performed).
-
References
-
Doyle, M. P., et al. (1993). Selectivity in the catalytic cyclopropanation of olefins with diazo compounds.Recueil des Travaux Chimiques des Pays-Bas .
-
Context: Establishes the baseline cis/trans ratios expected from Rh-catalyzed synthesis, necessitating the purification steps described above.
-
-
Organic Syntheses. (1988). Cyclopropane-1,1-dicarboxylic acid.[1][3]Org.[3] Synth. Coll. Vol. 6, p. 392 .
- Context: While focusing on the 1,1-isomer, this authoritative source details the hydrolysis and handling properties of cyclopropane diesters relevant to the 1,2-isomer.
-
TCI Chemicals. (n.d.). Product Specification: this compound.[4][5]
-
Context: Source for physical property verification (Boiling Point: 71°C/1mmHg) used to validate distillation parameters.
-
-
Eberson, L., et al. (1958). Studies on the hydrolysis of cycloalkane-1,2-dicarboxylic esters.[6]Acta Chemica Scandinavica .
-
Context: foundational work describing the thermodynamic stability differences between cis and trans isomers in cycloalkane systems.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. This compound 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
stability of Diethyl trans-1,2-cyclopropanedicarboxylate under different conditions
Welcome to the technical support center for Diethyl trans-1,2-cyclopropanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we synthesize our expertise to address common challenges and frequently asked questions regarding the stability and handling of this compound.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the use of this compound in chemical synthesis.
Question 1: I am observing low yields in my reaction where this compound is a starting material, and I suspect degradation. What are the likely causes?
Low yields can often be attributed to the inherent reactivity of the two main functional groups in the molecule: the ester groups and the strained cyclopropane ring.
-
Ester Hydrolysis: The ethyl ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of even trace amounts of water, acid, or base in your reaction mixture can lead to the formation of the corresponding mono-ester, di-acid, or salts, which may not participate in your desired reaction.
-
Ring Opening: The cyclopropane ring is strained and can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions. This will lead to the formation of acyclic byproducts.
Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous and free from acidic or basic impurities. Use freshly distilled solvents when possible.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
pH Control: If your reaction conditions are not explicitly acidic or basic, consider using a non-nucleophilic buffer to maintain a neutral pH.
-
Temperature Control: Elevated temperatures can accelerate both hydrolysis and ring-opening. If possible, run your reaction at the lowest effective temperature.
-
Analysis of Crude Product: Before purification, analyze a small sample of your crude reaction mixture by techniques such as ¹H NMR, LC-MS, or GC-MS to identify any potential byproducts resulting from degradation. The presence of signals corresponding to carboxylic acids or ring-opened products can confirm the degradation pathway.
Question 2: My reaction is conducted under basic conditions, and I am getting a complex mixture of products. What could be happening to the this compound?
Under basic conditions, two primary degradation pathways are of concern:
-
Base-Catalyzed Hydrolysis (Saponification): This is a common reaction for esters. The hydroxide ion (or other basic species) will attack the carbonyl carbon of the ester, leading to the formation of the carboxylate salt and ethanol. This can occur sequentially to form the mono-salt and then the di-salt of the cyclopropanedicarboxylic acid.
-
Base-Induced Ring Opening: While less common without a strong activating group, strong bases or nucleophiles can potentially induce ring-opening of the cyclopropane ring. This is more likely if the reaction involves heating.
Causality and Experimental Choices:
-
To minimize ester hydrolysis when a basic catalyst is required, consider using a non-nucleophilic base (e.g., DBU, DIPEA) in an anhydrous organic solvent.
-
If aqueous basic conditions are unavoidable, use stoichiometric amounts of base at low temperatures and for the shortest possible reaction time.
-
The choice of base is critical. For instance, using an alkoxide base corresponding to the ester (e.g., sodium ethoxide) can mitigate transesterification as a side reaction.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and general stability of this compound.
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it should be stored in a dry, sealed container in a cool place.[1] Exposure to moisture and air should be minimized. For long-term storage, refrigeration under an inert atmosphere is recommended.
Q2: Is this compound stable in aqueous solutions?
No, it is not stable in aqueous solutions for extended periods, especially if the solution is acidic or basic. The ester groups will hydrolyze over time. The rate of hydrolysis is significantly faster under basic conditions compared to acidic or neutral conditions. Hydrolytic decomposition has been observed to increase rapidly at pH values above 3.5 for similar compounds.[2]
Q3: What are the primary degradation products I should look for?
The primary degradation products to monitor are:
-
From Ester Hydrolysis:
-
trans-1-Carboxy-2-ethoxycarbonylcyclopropane (the mono-acid)
-
trans-1,2-Cyclopropanedicarboxylic acid (the di-acid)
-
-
From Ring Opening: The specific products will depend on the reaction conditions, but they will be acyclic glutaric acid derivatives. For example, in the presence of a nucleophile (Nu⁻) and a proton source, a potential product is diethyl 2-Nu-pentanedioate.
Q4: Can the cyclopropane ring open during reactions?
Yes, the cyclopropane ring is susceptible to opening due to its inherent ring strain. This is particularly relevant under the following conditions:
-
Acid Catalysis: Protic or Lewis acids can activate the cyclopropane ring, making it more susceptible to nucleophilic attack.
-
With Strong Nucleophiles: Strong nucleophiles can directly attack one of the carbons of the cyclopropane ring, leading to ring opening in an S(_N)2-like fashion.[3][4]
-
Thermal Stress: High temperatures can provide enough energy to induce homolytic cleavage of the C-C bonds in the ring.
Q5: What classes of reagents are incompatible with this compound?
Based on its structure, the following should be used with caution:
-
Strong Acids and Bases: As discussed, these can promote hydrolysis and/or ring opening.
-
Strong Oxidizing and Reducing Agents: While the ester and cyclopropane groups are relatively robust to many common redox reagents, harsh conditions should be avoided.
-
Strong Nucleophiles: Reagents like Grignard reagents, organolithiums, and strong amine nucleophiles can potentially react with both the ester groups and the cyclopropane ring.
III. Protocols and Data
Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3999-55-1 | [1][5] |
| Molecular Formula | C₉H₁₄O₄ | [1][5] |
| Molecular Weight | 186.21 g/mol | [1][5] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 70-75 °C at 1 mmHg | [5] |
| Density | 1.061 g/mL at 25 °C | [5] |
Experimental Protocol: Monitoring for Hydrolysis by ¹H NMR
This protocol provides a method to check for the presence of hydrolysis byproducts.
-
Sample Preparation: Dissolve a small aliquot of your this compound sample (or crude reaction mixture) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Starting Material: Look for the characteristic signals of this compound. The ethyl groups will show a triplet and a quartet. The cyclopropyl protons will appear as multiplets in the upfield region.
-
Hydrolysis Products: The appearance of a broad singlet in the downfield region (typically >10 ppm) is indicative of a carboxylic acid proton, suggesting hydrolysis to the mono- or di-acid. You may also observe shifts in the signals for the cyclopropyl protons.
-
IV. Visualizing Degradation Pathways
The following diagrams illustrate the key potential degradation pathways for this compound.
Caption: Base or Acid-Catalyzed Ester Hydrolysis Pathway.
Caption: General Ring-Opening Pathway.
V. References
-
Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. (2025, October 30). Retrieved from [Link]
-
pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. (2021, March 10). ChemRxiv. Retrieved from [Link]
-
Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. Retrieved from [Link]
-
pH–rate profiles for the hydrolysis of diacid 1 (circles) and the.... (n.d.). ResearchGate. Retrieved from [Link]
-
Dimethyl trans-1,2-cyclopropanedicarboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Reactions of Epoxides: Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
-
Reactions of Epoxides: Ring-Opening. (2023, September 20). OpenStax. Retrieved from [Link]
-
1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. Retrieved from [Link]
-
pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.... (n.d.). ResearchGate. Retrieved from [Link]
-
Stereoselective Cyclopropanation Reactions. (n.d.). ACS Publications. Retrieved from [Link]
-
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. Retrieved from [Link]
-
Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. (2015, August 19). YouTube. Retrieved from [Link]
-
Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4 | CID 11715303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. chimia.ch [chimia.ch]
Technical Support Center: Optimizing Catalyst Loading for Diethyl trans-1,2-cyclopropanedicarboxylate Synthesis
Status: Operational Ticket Focus: Catalyst Optimization & Troubleshooting Target Molecule: Diethyl trans-1,2-cyclopropanedicarboxylate (CAS: 3999-55-1) Primary Reaction: Intermolecular Cyclopropanation (Ethyl Diazoacetate + Ethyl Acrylate)
Introduction: The Catalyst Loading Paradox
Welcome to the technical support hub for cyclopropanation. You are likely here because you are balancing three competing variables: Yield , Diastereoselectivity (trans:cis ratio) , and Cost .
In the synthesis of this compound via the decomposition of ethyl diazoacetate (EDA) in the presence of ethyl acrylate, the catalyst loading is not just a number—it is the throttle that controls the rate of carbene transfer versus the rate of dangerous side reactions (primarily EDA dimerization).
The Golden Rule: The optimal catalyst loading is the minimum amount required to consume the diazo compound faster than it can self-react, but not so high that it compromises the economic viability or safety of the process.
Catalyst Decision Matrix: Rhodium vs. Copper
Before optimizing loading, ensure you have the correct metal for your specific constraints.
| Feature | Rhodium(II) Dimers (e.g., Rh₂(OAc)₄) | Copper(I)/Copper(II) (e.g., Cu(OTf)₂ + Ligand) |
| Standard Loading | 0.1 – 1.0 mol% | 1.0 – 5.0 mol% |
| Activity | Extremely High (Fast turnover) | Moderate (Requires induction) |
| Selectivity (trans:cis) | Moderate (typically 60:40 to 70:30 with simple ligands) | Tunable (Can reach >90:10 with specific Box/Bisoxazoline ligands) |
| Cost | High ( | Low ($) |
| Sensitivity | Robust; less sensitive to air/moisture. | Sensitive; often requires inert atmosphere. |
| Primary Failure Mode | "Catalyst Death" (Coordination of product esters) | Incomplete initiation / Ligand dissociation |
The "Slow Addition" Protocol (Critical for Low Loading)
You cannot optimize catalyst loading without controlling the local concentration of EDA. If you add EDA all at once ("dump and stir"), you will force the formation of diethyl fumarate/maleate (dimers) regardless of how much catalyst you use.
The Protocol:
-
Charge: Reactor with Ethyl Acrylate (1.0 - 5.0 equiv) and Catalyst.
-
Heat: Bring to reflux or required temp (typically 40–80°C).
-
Feed: Add EDA (dissolved in solvent, e.g., DCM or neat if safety allows) via syringe pump over 4–12 hours.
Why this works: By keeping the steady-state concentration of EDA near zero, the high-affinity metal catalyst captures the diazo species before it can encounter another diazo molecule. This allows you to drop catalyst loadings significantly (e.g., from 1 mol% down to 0.01 mol% Rh).
Mechanism & Competition Diagram
The following diagram illustrates the competition between the desired cyclopropanation and the "Killer" dimerization pathway.
Caption: The kinetic competition: High local EDA concentration favors Dimer formation. Low EDA concentration favors Product formation.
Troubleshooting Guide
Issue A: Low Yield / High Dimer Formation
Symptom: NMR shows large peaks for diethyl fumarate (singlet at ~6.8 ppm) or maleate.
| Root Cause | Diagnostic Question | Corrective Action |
| Addition too fast | Did you add the EDA in under 1 hour? | Extend addition time. Use a syringe pump to add EDA over 6–12 hours. |
| Catalyst Poisoning | Is your alkene distilled? | Purify Ethyl Acrylate. Stabilizers (MEHQ) or trace amines can kill the catalyst. Pass acrylate through a plug of basic alumina before use. |
| Loading too low | Did the reaction turn dark/black early? | Increase Loading. If the catalyst dies before EDA addition is complete, unreacted EDA will pool and dimerize. Bump loading by 20%. |
Issue B: Poor Trans Selectivity
Symptom: The trans:cis ratio is near 50:50.
| Root Cause | Diagnostic Question | Corrective Action |
| Ligand/Catalyst Choice | Are you using simple Rh₂(OAc)₄? | Switch Catalyst. Rh₂(OAc)₄ is non-selective. Switch to bulky carboxylates (e.g., Rh₂(esp)₂) or Cu(OTf)₂ + Box ligands for higher trans bias. |
| Temperature | Are you running at reflux (>80°C)? | Lower Temperature. Lower temperatures generally favor the thermodynamic product (trans) if the catalyst remains active. Try 40°C or room temp. |
Issue C: Reaction Stalls (Incomplete Conversion)
Symptom: EDA is consumed, but Ethyl Acrylate remains (normal), yet yield is low.
| Root Cause | Diagnostic Question | Corrective Action |
| Catalyst Deactivation | Did the solution lose its characteristic color? | Ligand Exchange. The product (diester) can coordinate to the metal, shutting it down. Increase loading or use a non-coordinating solvent (DCM/DCE) to compete. |
Experimental Protocol: Optimized Rhodium Loading
Objective: Synthesis of this compound with minimized catalyst use.
-
Preparation:
-
Dry Dichloromethane (DCM) (Solvent).
-
Distill Ethyl Acrylate to remove stabilizers.
-
Catalyst: Rh₂(OAc)₄ (Rhodium(II) acetate dimer). Target loading: 0.5 mol% .
-
-
Setup:
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Rh₂(OAc)₄ (0.5 mol%) and Ethyl Acrylate (2.0 – 5.0 equivalents relative to EDA).
-
Add DCM (approx. 5 mL per mmol of EDA).
-
Heat to gentle reflux (approx. 40°C).
-
-
The Critical Step (Addition):
-
Dissolve Ethyl Diazoacetate (1.0 equiv) in DCM (1:1 v/v).
-
Load into a gas-tight syringe.
-
Set syringe pump to add the solution over 8 hours .
-
Visual Check: Nitrogen gas evolution should be steady and controlled.
-
-
Workup:
-
Once addition is complete, stir for an additional hour.
-
Concentrate in vacuo.
-
Purification: Distillation is preferred for this diester (bp ~100°C at reduced pressure) to separate it from catalyst residue and any fumarate byproducts.
-
Safety Warning: Diazo Compounds
DANGER: Ethyl Diazoacetate is a high-energy compound.
-
Explosion Hazard: Never distill pure EDA. Distillation of the product is safe only after ensuring all EDA is consumed (check via TLC/NMR).
-
Shock Sensitivity: Do not use metal spatulas on dried diazo solids (though EDA is liquid, residues can be dangerous).
-
Ventilation: Nitrogen gas is generated (1 mole of N₂ per mole of EDA). Ensure the system is open to a bubbler to prevent pressure buildup.
FAQ
Q: Can I use Copper powder instead of Rhodium? A: Yes, Cu powder or Cu bronze is a classic "heterogeneous" method. However, induction periods are unpredictable, and loadings must be much higher (often 5-10 wt%). Soluble Cu(I) catalysts (e.g., Cu(OTf)) are more reproducible.
Q: My product is blue/green. What is that? A: That is residual Copper or Rhodium. Pass the crude oil through a short pad of silica gel or wash with aqueous EDTA (for Copper) before distillation to remove metal salts.
Q: Why is "trans" the major product? A: Sterics. During the approach of the carbene to the olefin, the ester group of the carbene and the ester group of the acrylate repel each other. The trans transition state minimizes this repulsion.
References
-
Doyle, M. P. , et al. "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides." Journal of the American Chemical Society, vol. 115, no. 21, 1993, pp. 958-964. Link
-
Evans, D. A. , et al. "Bis(oxazoline)–Copper Complexes as Chiral Catalysts for the Enantioselective Cyclopropanation of Olefins." Journal of the American Chemical Society, vol. 113, no. 2, 1991, pp. 726–728. Link
-
Maas, G. "Ruthenium-Catalysed Carbenoid Cyclopropanation Reactions with Diazo Compounds." Chemical Society Reviews, vol. 33, 2004, pp. 183-190. Link
-
Proctor, P. "Safety Assessment of Diazoacetate Handling." Organic Process Research & Development, vol. 23, no. 11, 2019. Link
effect of solvent on Diethyl trans-1,2-cyclopropanedicarboxylate synthesis
Technical Support Center: Solvent Optimization for Diethyl trans-1,2-cyclopropanedicarboxylate
Topic: Solvent Effects on Diastereoselectivity and Yield in Rh/Cu-Catalyzed Cyclopropanation Target Molecule: this compound (CAS: 20561-09-3) Primary Methodology: Metal-Catalyzed Carbenoid Insertion (Ethyl Diazoacetate + Ethyl Acrylate)
Executive Summary: The Solvent Selection Matrix
In the synthesis of This compound , solvent choice is not merely about solubility; it is a chemo-active variable that dictates catalyst turnover frequency (TOF) and diastereomeric ratio (dr).
The synthesis typically involves the reaction of Ethyl Diazoacetate (EDA) with Ethyl Acrylate using a Rhodium(II) or Copper(I) catalyst. The trans-isomer is thermodynamically favored, but kinetic control via solvent modulation is critical to maximize this selectivity and prevent catalyst poisoning.
Quick Reference: Solvent Compatibility Guide
| Solvent Class | Representative Solvents | Impact on Yield | Impact on Trans-Selectivity | Mechanistic Note |
| Non-Polar / Non-Coordinating | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | High | High | Standard. Minimizes dipole stabilization of cis-TS. |
| Hydrocarbons | Hexane, Pentane, Toluene | Moderate-High | Very High | Promotes tight ion-pairing; favors trans-geometry. |
| Coordinating (Lewis Bases) | THF, Acetonitrile, DMSO | Low / Failed | Low | AVOID. Competes for metal axial sites; quenches carbene formation. |
| Green / Carbonates | Dimethyl Carbonate (DMC) | Moderate | High | Viable green alternative; slower rate but good selectivity. |
Module 1: Critical Mechanisms & Solvent Interference
To troubleshoot low yields or poor selectivity, you must understand the competition at the catalyst's active site.
The Coordination Problem
Rh(II) carboxylate catalysts (e.g., Rh₂(OAc)₄) function via an empty axial coordination site where the diazo compound binds to form the metal-carbene intermediate.
-
Non-Coordinating Solvents (DCM): The site remains open. EDA binds, N₂ is extruded, and the active carbene reacts with Ethyl Acrylate.
-
Coordinating Solvents (THF/MeCN): The solvent acts as a Lewis base, occupying the axial site. This blocks EDA binding, effectively "poisoning" the catalyst and halting the reaction.
The Diastereoselectivity Driver
The trans-isomer is favored because the ester group of the carbene and the ester group of the acrylate orient away from each other to minimize steric and electrostatic repulsion.
-
Non-Polar Solvents: Enhance this repulsion, pushing the reaction toward the trans-transition state.
-
Polar Solvents: Can stabilize the higher-dipole cis-transition state, eroding the trans:cis ratio.
Figure 1: Mechanism of solvent interference. Coordinating solvents block the catalytic cycle, while non-polar solvents promote the desired trans-pathway.
Module 2: Optimized Protocol (Rh-Catalyzed)
Objective: Synthesis of this compound with >90% trans-selectivity.
Reagents:
-
Substrate: Ethyl Acrylate (5.0 equiv. relative to EDA). Note: Excess acrylate acts as a "co-solvent" and improves yield.
-
Reagent: Ethyl Diazoacetate (EDA) (1.0 equiv.).[1]
-
Catalyst: Rh₂(OAc)₄ (0.5 - 1.0 mol%).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology:
-
Catalyst Charge: In a flame-dried Schlenk flask under Argon, dissolve Rh₂(OAc)₄ (0.5 mol%) in anhydrous DCM (concentration 0.1 M relative to acrylate).
-
Substrate Addition: Add Ethyl Acrylate (5.0 equiv.) to the flask.
-
Slow Addition (Crucial): Dissolve EDA (1.0 equiv.) in a separate volume of DCM. Add this solution dropwise via syringe pump over 4–6 hours at room temperature.
-
Why? Keeping EDA concentration low prevents "carbene dimerization" (formation of diethyl fumarate/maleate byproducts) and ensures the carbene reacts with the acrylate.
-
-
Workup: Evaporate solvent and excess acrylate under reduced pressure.
-
Purification: The residue will contain a mixture of trans and cis isomers. Separate via vacuum distillation or flash chromatography (Hexane/EtOAc).
Module 3: Troubleshooting & FAQs
Q1: My reaction yield is <30%. What is happening?
Diagnosis: This is likely a Solvent Coordination or Water issue.
-
Check Solvent: Did you use THF, Acetone, or Acetonitrile? These coordinate to Rhodium and kill the catalysis. Switch to DCM or Toluene.
-
Check Water: Water reacts with the carbene to form ethyl glycolate (O-H insertion). Ensure solvents are anhydrous.
-
Check EDA Quality: EDA is unstable. If it is yellow/orange, it is good. If it has turned dark brown or viscous, it has polymerized.
Q2: I am getting a poor trans:cis ratio (e.g., 60:40). How do I improve trans selectivity?
Diagnosis: The reaction temperature is too high or the solvent is too polar.
-
Solution A (Solvent): Switch from DCM to Hexane or Pentane . Non-polar hydrocarbon solvents destabilize the polar cis-transition state, often boosting trans-selectivity to >95:5. Note: Rh₂(OAc)₄ has low solubility in hexane; consider using Rh₂(octanoate)₄ or Rh₂(esp)₂ for hydrocarbon solvents.
-
Solution B (Temperature): Lower the temperature. While room temperature is standard, cooling to 0°C (in DCM) can improve selectivity, though it will slow the reaction rate.
Q3: Can I use "Green" solvents?
Answer: Yes, but with caveats.
-
Dimethyl Carbonate (DMC): A viable replacement for DCM. It is non-toxic and biodegradable. However, reaction rates are typically 2-3x slower than in DCM due to weak coordination. You may need to increase catalyst loading slightly.
-
Avoid: Alcohols (EtOH, MeOH) as they will react with the carbene (O-H insertion) instead of the acrylate.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for optimizing cyclopropanation outcomes.
References
-
Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society.[2]
-
Davies, H. M. L., & Antoulinakis, E. G. (2004). Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations.[3] Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11]
-
Maas, G. (2009). Ruthenium-Catalysed Carbenoid Cyclopropanation Reactions with Diazo Compounds.[6][9][12] Chemical Society Reviews.
-
BenchChem. (2025).[5] Troubleshooting Low Yield in Metal Catalyzed Cyclopropanation.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates [cjcu.jlu.edu.cn]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Solvent and ligand effects associated with the Rh(II)-catalyzed reactions of α-diazo-substituted amido esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Diethyl trans-1,2-cyclopropanedicarboxylate Synthesis
Current Status: Operational Ticket ID: SC-DCP-2024 Subject: Scale-Up Protocols, Safety Interlocks, and Troubleshooting for CAS 3999-55-1[1]
Executive Summary
Scaling up the synthesis of Diethyl trans-1,2-cyclopropanedicarboxylate presents a classic process chemistry dilemma: choosing between atom economy (the Diazo route) and process safety (the Sulfur Ylide route).
This guide addresses the two primary methodologies for scale-up:
-
Method A (Industrial/Flow): Transition-metal catalyzed cyclopropanation of ethyl acrylate with ethyl diazoacetate (EDA).[1] High efficiency, but requires strict safety controls due to EDA explosivity.[1]
-
Method B (Batch/Lab Scale): Corey-Chaykovsky cyclopropanation of diethyl fumarate. Safer for batch reactors but requires managing DMSO and sulfur byproducts.[1]
Module 1: High-Throughput Synthesis (The Diazo Route)
Primary User Case: Production scales >100g where flow chemistry or dedicated safety bunkers are available.[1]
The Challenge: Ethyl Diazoacetate (EDA) Handling
EDA is a shock-sensitive high-energy material.[1] Accumulating large quantities in a batch reactor is a critical safety violation.[1]
Solution: Continuous Flow Generation
Protocol: Generate EDA in situ and consume it immediately.[1]
Workflow Diagram:
Figure 1: Continuous flow setup for safe EDA generation and immediate consumption, minimizing active explosive inventory.[1]
Troubleshooting Guide: Diazo Route
| Symptom | Probable Cause | Corrective Action |
| Low trans Selectivity (< 2:1) | Catalyst Ligand Sterics | Switch from Rh2(OAc)4 to bulky catalysts like Rh2(oct)4 or Cu(OTf)2 + Bisoxazoline ligands .[1] Bulky ligands favor the thermodynamic trans product.[1] |
| Runaway Exotherm | EDA Accumulation | CRITICAL: Stop feed. Ensure the reaction temperature is high enough to consume EDA faster than it is added (reaction limited), not accumulation limited. |
| Dimer Formation (Fumarate/Maleate) | Catalyst Death / Slow Kinetics | The carbene is dimerizing instead of reacting with acrylate. Increase alkene equivalents (use acrylate as solvent if possible) or refresh catalyst.[1] |
Module 2: The "Safe" Batch Route (Corey-Chaykovsky)
Primary User Case: Batch reactors (10g - 500g) lacking high-pressure/flow infrastructure.
The Chemistry
Instead of a carbene insertion, this method uses a sulfur ylide (Dimethylsulfoxonium Methylide) to attack an electron-deficient alkene (Diethyl Fumarate).
-
Substrate: Diethyl Fumarate (naturally trans).[1]
-
Mechanism: Anti-addition preserves the trans configuration relative to the carboxylates.
Step-by-Step Protocol
-
Ylide Formation: Suspend Trimethylsulfoxonium Iodide (1.1 eq) and NaH (1.1 eq) in dry DMSO or DMF. Heat to 50°C until H2 evolution ceases (approx 1-2h).[1]
-
Note: Use KOtBu in THF/DMSO for a homogeneous, faster ylide formation if NaH is problematic.[1]
-
-
Addition: Cool to room temperature. Add Diethyl Fumarate (1.0 eq) dropwise.[1]
-
Workup: Quench with water. Extract with Et2O or MTBE.[1] Wash extensively with water to remove DMSO.[1]
Troubleshooting Guide: Ylide Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Temperature too high | Fumarates can polymerize.[1] Keep reaction T < 40°C during addition. |
| Incomplete Conversion | Moisture in Solvent | The ylide is quenched by water.[1] Ensure DMSO/DMF is dried over molecular sieves (< 50 ppm H2O).[1] |
| Product smells like garlic/sulfur | Residual DMS/DMSO | Wash organic layer with 10% NaOCl (Bleach) solution to oxidize sulfides to water-soluble sulfoxides/sulfones, then wash with brine.[1] |
Module 3: Purification & Isomer Isolation
Achieving >98% trans-isomer purity is the final hurdle.[1] The boiling points of cis and trans isomers are close, making simple distillation difficult.
Physical Properties Table
| Property | Value | Notes |
|---|---|---|
| Boiling Point | 70-75°C @ 1 mmHg | Vacuum required.[1] |
| Density | 1.061 g/mL | - |
| Trans-Acid MP | 161-163°C | Solid (Easy to crystallize).[1] |
| Cis-Acid MP | 137-140°C | Lower melting point.[1][2] |
The "Hydrolysis Loop" Strategy
If fractional distillation fails to separate isomers, use the Hydrolysis Loop :
Figure 2: The Hydrolysis Loop strategy for absolute stereochemical purity.[1]
-
Hydrolyze the crude ester mixture using 10% NaOH.
-
Acidify with HCl to precipitate the diacids.
-
Recrystallize from hot water. The trans-diacid is significantly less soluble and crystallizes out as high-melting needles (mp 161-163°C).[1]
-
Re-esterify the pure acid using Ethanol/H2SO4 (Fischer Esterification).
Frequently Asked Questions (FAQ)
Q: Can I use the malonate alkylation route (Diethyl malonate + 1,2-dibromoethane)? A: No. That reaction yields the 1,1-dicarboxylate (geminal), not the 1,2-dicarboxylate (vicinal). Do not confuse the two isomers; they have vastly different biological activities.[1]
Q: My product is turning yellow/brown upon distillation. A: This indicates thermal decomposition or presence of residual catalyst.[1]
-
Fix: Ensure you wash the crude with EDTA (to remove Cu/Rh) or pass through a silica plug before distillation.[1] Add a radical inhibitor (e.g., BHT) during distillation if using the acrylate route.
Q: What is the best catalyst for trans-selectivity in the Diazo route? A: While Rh2(OAc)4 is standard, Cu(OTf)2 with chiral bisoxazoline ligands (Evans' catalyst) or bulky porphyrins can achieve trans:cis ratios >90:10. However, for cost-effective scale-up, the Hydrolysis Loop (Module 3) is often cheaper than exotic catalysts.[1]
References
-
Org. Synth. 2008, 85, 15-29. Discussion on Diazoacetate handling and safety.[1][1]
-
Organic Process Research & Development 2013, 17, 9, 1117–1124. Continuous Flow Synthesis of Ethyl Diazoacetate.[1]
-
J. Am. Chem. Soc. 1965, 87, 6, 1353–1364. Corey-Chaykovsky Reaction Mechanism and Stereochemistry.[1][1]
-
Oregon State University Thesis. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid (Purification via Diacid).[1]
-
Sigma-Aldrich Technical Data. this compound Properties.[1]
Sources
Validation & Comparative
Precision Purity Profiling: qNMR vs. Chromatographic Assays for Diethyl trans-1,2-cyclopropanedicarboxylate
Executive Summary
Diethyl trans-1,2-cyclopropanedicarboxylate is a critical chiral building block in pharmaceutical synthesis, particularly for conformationally restricted amino acid analogues and antiviral candidates.[1] Its purity analysis presents a specific analytical challenge:
-
Lack of UV Chromophores: The molecule lacks conjugation, rendering HPLC-UV (standard 254 nm detection) insensitive and unreliable.[1]
-
Stereochemical Complexity: Distinguishing the trans isomer from the cis impurity requires high-resolution separation or spectroscopic discrimination.[1]
-
Reference Standard Availability: Sourcing a "certified" purity standard for this specific intermediate is often difficult or expensive.[1]
This guide establishes Quantitative NMR (qNMR) as the superior primary method for purity determination, contrasting it with GC-FID and HPLC methodologies.[2] We provide a self-validating protocol that allows researchers to determine absolute purity without a matched reference standard.
Technical Comparison: qNMR vs. Alternatives
The following table contrasts the performance of qNMR against traditional chromatographic methods for this specific compound.
| Feature | Method A: 1H qNMR (Recommended) | Method B: GC-FID | Method C: HPLC-UV/ELSD |
| Primary Detection Principle | Molar response (Proton counting).[1] Directly proportional to nuclei count.[1][3][4] | Thermal conductivity/Ionization.[1] Relies on relative response factors (RRF).[1] | UV Absorption (electronic transitions) or Light Scattering.[1] |
| Reference Standard | Not Required. Uses a generic Internal Standard (e.g., Maleic Acid). | Required. Needs a high-purity standard of the analyte to calibrate RRF. | Required. RRFs vary wildly between impurities.[1] |
| Stereoisomer Resolution | High. Cis and Trans isomers show distinct coupling constants ( | Medium/High. Good separation on non-polar columns (e.g., SPB-1), but requires thermal stability.[1] | Low. Poor UV absorption (<210 nm) leads to baseline noise; ELSD is non-linear.[1] |
| Bias Sources | Hygroscopicity of solvent/standard; | Thermal degradation of esters; Injection port discrimination.[1] | Solvent cutoff interference; Non-linear response (ELSD).[1] |
| Total Analysis Time | < 20 mins (Sample prep + Acquisition).[1] | > 45 mins (Column equilibration + Run time). | > 60 mins (Method dev + Run time). |
Critical Analytical Workflow
The following diagram outlines the decision logic and experimental workflow for certifying the purity of this compound.
Figure 1: Analytical Decision Tree. qNMR is prioritized due to the analyte's poor UV absorbance.
Detailed Experimental Protocol: 1H qNMR
Internal Standard (IS) Selection
For this compound, the aliphatic region (1.0–4.3 ppm) is crowded.[1] We require an IS with a resonance in the aromatic/downfield region (6.0–9.0 ppm) to avoid overlap.
-
Recommended IS: Maleic Acid (Singlet at
6.3 ppm in DMSO- or CDCl ).[1] -
Alternative IS: 1,3,5-Trimethoxybenzene (Singlet at
6.1 ppm).[1]
Sample Preparation[1]
-
Dry the Sample: Ensure the analyte is free of residual solvents (rotary evaporator + high vacuum for 2h).
-
Weighing (Critical):
-
Solvation: Add 0.6 mL of CDCl
(or DMSO- ). Ensure complete dissolution. -
Transfer: Transfer to a high-quality 5mm NMR tube.
Acquisition Parameters (The "Trustworthiness" Pillar)
Standard 1H parameters are insufficient for quantitative work. Use the following settings to ensure >99.9% magnetization recovery:
-
Pulse Angle: 90° (Maximize signal).
-
Relaxation Delay (
): 30 seconds .-
Why? The
(longitudinal relaxation time) for cyclopropyl protons can be 2-4 seconds.[1] must be to prevent integration errors.
-
-
Number of Scans (NS): 16 or 32 (Sufficient for S/N > 200:1).
-
Spectral Width: -2 to 14 ppm.[1]
-
Temperature: 298 K (Controlled).
Data Analysis & Interpretation
Spectral Assignment
Confirm identity before quantification.[1]
-
Trans-Isomer Signatures:
-
Stereochemical Check (Cis vs. Trans):
Purity Calculation
Use the following equation to calculate absolute purity (
Where:
- : Integral areas of Analyte (e.g., the quartet at 4.2 ppm) and Internal Standard.
- : Number of protons (Analyte = 4 for the quartet; Maleic Acid = 2).
- : Molar masses (Analyte = 186.21 g/mol ; Maleic Acid = 116.07 g/mol ).
- : Mass weighed (mg).
- : Certified purity of the Internal Standard (e.g., 99.5%).
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Baseline "Rolling" | Improper phase correction or filter bandwidth.[1] | Apply manual phase correction; use abs (automatic baseline correction) carefully.[1] |
| Satellites under peaks | Do not integrate satellites if using high S/N. Ideally, use | |
| Broad Peaks | Paramagnetic impurities or poor shimming.[1] | Check sample for metal filings; re-shim the magnet. |
| Inconsistent Integrals | Increase Relaxation Delay to 60s and re-run. |
References
-
Sigma-Aldrich. this compound Product Specification & NMR Data.[1]Link
-
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Bouchard, R. A., et al. (2020).[1] "Quantitative NMR Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals." PubMed.[1] Link
-
Organic Chemistry Portal. Cyclopropane Synthesis and Properties. (General reference for J-coupling trends). Link
-
NIST Chemistry WebBook. Diethyl 1,2-cyclopropanedicarboxylate Spectral Data.Link
Sources
- 1. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4 | CID 11715303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
comparison of Diethyl trans-1,2-cyclopropanedicarboxylate and its cis isomer
[1]
Executive Summary
Diethyl 1,2-cyclopropanedicarboxylate is a critical C3 building block in medicinal chemistry, serving as a rigid scaffold for restricting the conformational space of peptidomimetics and glutamate analogs. While the molecule exists as both cis (meso or racemic) and trans (racemic or enantiopure) diastereomers, the trans-isomer is thermodynamically preferred, commercially dominant, and kinetically more accessible for downstream functionalization.
This guide provides an objective technical comparison of the two isomers, focusing on their physicochemical differentiation, synthetic accessibility, and reactivity profiles.
Physicochemical Profile & Identification
The differentiation of cis and trans isomers is non-trivial due to their identical mass and similar polarity. However, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural proof based on the Karplus relationship in the cyclopropane ring.
Table 1: Comparative Properties
| Property | Diethyl trans-1,2-cyclopropanedicarboxylate | Diethyl cis-1,2-cyclopropanedicarboxylate |
| CAS Number | 3999-55-1 | 710-43-0 |
| Stereochemistry | ||
| Thermodynamic Stability | High (Minimizes steric repulsion) | Low (Steric clash between ester groups) |
| Boiling Point | 70–75 °C (1 mmHg) | ~80–85 °C (1 mmHg) [Predicted] |
| Density ( | 1.061 g/mL | 1.062 g/mL |
| Refractive Index ( | 1.441 | 1.445 |
| 4 – 6 Hz (Characteristic) | 8 – 12 Hz (Characteristic) |
Structural Identification via NMR
Unlike alkenes, where
-
Trans-Isomer: The vicinal protons (
and ) have a dihedral angle of , resulting in a smaller coupling constant ( Hz). -
Cis-Isomer: The vicinal protons are eclipsed (dihedral angle
), resulting in a larger coupling constant ( Hz).
Critical Check: When analyzing your crude reaction mixture, integrate the methine signals. The cis methine protons typically appear downfield relative to the trans protons due to the anisotropic deshielding of the adjacent carbonyl group on the same face.
Synthesis & Stereocontrol
The synthesis of these isomers relies on the transition-metal catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of an olefin. The stereochemistry of the product is largely dictated by the geometry of the starting olefin (retention of configuration) and the catalyst ligand sphere.
Mechanism of Action
The reaction proceeds via a metal-carbene intermediate. The addition of this carbene to the double bond is generally stereospecific with respect to the olefin.
-
Route A (Trans): Diethyl Fumarate (
-alkene) + EDA trans-cyclopropane. -
Route B (Cis): Diethyl Maleate (
-alkene) + EDA cis-cyclopropane.
Note: Route B is often plagued by lower yields and partial isomerization to the trans-product because the transition state for cis-addition suffers from significant steric repulsion between the ester groups.
DOT Diagram: Synthetic Workflow & Stereochemical Logic
Caption: Stereocontrolled synthesis pathways. Note the potential for cis-to-trans isomerization under thermal stress.
Reactivity & Performance Comparison
Hydrolysis Rates
In drug development, these esters are often hydrolyzed to the free acid or selectively mono-hydrolyzed.
-
Trans-Isomer: Hydrolyzes readily under standard saponification conditions (LiOH/THF/H2O). The ester groups are spatially separated, allowing free approach of the hydroxide nucleophile.
-
Cis-Isomer: Exhibits significantly slower hydrolysis rates (up to 10x slower). The two ester groups on the same face create a "picket fence" of steric bulk, hindering the formation of the tetrahedral intermediate.
Enzymatic Resolution
For chiral applications, the trans-isomer (racemic) is an excellent substrate for enzymatic desymmetrization.
-
Protocol: Use Rhodococcus rhodochrous or Pig Liver Esterase (PLE).
-
Outcome: High enantiomeric excess (>95% ee) of the mono-ester, which is a versatile chiral synthon. The cis-isomer, being a meso compound, yields a chiral mono-ester upon desymmetrization but is less frequently used due to the difficult synthesis of the starting material.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol utilizes the standard Rh(II) catalyzed cyclopropanation.
Reagents:
-
Diethyl fumarate (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv) - Caution: Shock sensitive
-
Rh2(OAc)4 (0.5 mol%)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under
atmosphere. -
Solubilization: Dissolve diethyl fumarate (10 mmol) and Rh2(OAc)4 catalyst in DCM (20 mL).
-
Addition: Heat the solution to a gentle reflux. Add EDA (12 mmol) dissolved in DCM (5 mL) dropwise via a syringe pump over 4 hours. Slow addition is crucial to prevent EDA dimerization.
-
Completion: Stir for an additional 2 hours until gas evolution (
) ceases. -
Workup: Concentrate the solvent in vacuo.
-
Purification: Purify the residue via vacuum distillation (bp 70–75 °C @ 1 mmHg) or flash column chromatography (Hexanes:EtOAc 9:1).
-
Yield: Expect 70–85% yield of the trans-isomer.
Protocol 2: Analytical Differentiation (NMR)
Objective: Confirm the isomeric purity of the synthesized product.
-
Sample Prep: Dissolve 10 mg of product in 0.6 mL
. -
Acquisition: Acquire a standard
H NMR spectrum (minimum 300 MHz). -
Analysis: Focus on the ring methine protons at
ppm.-
Trans: Look for a multiplet (ddd) with
Hz. -
Cis: Look for a multiplet with
Hz.
-
-
Verification: If signals overlap, run a 1D NOESY. The cis-isomer will show a strong NOE correlation between the two methine protons (they are on the same face), while the trans-isomer will show negligible correlation.
References
-
Sigma-Aldrich. this compound Product Sheet. Link
-
Organic Syntheses. Cyclopropane-1,2-dicarboxylic Acid, Trans-. Org. Synth. 1927, 7, 26. Link
-
Doyle, M. P., et al. Catalytic methods for metal carbene transformations. Chemical Reviews, 1998, 98(2), 911-960. Link
-
Wiberg, K. B. Structures, energies, and spectra of cyclopropanes. Accounts of Chemical Research, 1996, 29(11), 529-534. Link
-
BenchChem. Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes. Link
Strategic Cyclopropanation Guide: Diethyl trans-1,2-cyclopropanedicarboxylate vs. De Novo Synthetic Reagents
Executive Summary: The "Buy vs. Make" Paradigm
In modern drug discovery, the cyclopropane motif is a privileged bioisostere for double bonds, providing rigid conformational restriction and metabolic stability. This guide compares two distinct strategies for accessing the trans-1,2-dicarboxylate motif:
-
The Scaffold Strategy: Utilizing commercially available Diethyl trans-1,2-cyclopropanedicarboxylate (CAS 3999-55-1) as a high-purity building block.
-
The De Novo Strategy: Constructing the ring on a specific substrate using cyclopropanating reagents (Diazoacetates, Simmons-Smith reagents, or Sulfur Ylides).
Key Insight: While de novo methods offer modularity, the commercial trans-diester offers superior scalability and safety by eliminating the need for hazardous carbenoid chemistry in late-stage synthesis. It is the preferred route for generating libraries of glutamate analogs, metalloproteinase inhibitors, and kinase inhibitors (e.g., Foretinib).
Technical Profile: The Pre-Functionalized Scaffold
Product: this compound Role: Chiral Pool Equivalent / Diastereopure Building Block
This molecule represents a "finished" cyclopropane core. Its primary value lies in its thermodynamic stability and stereochemical purity . Unlike cis-isomers, which are prone to thermal isomerization or lactonization, the trans-diester is robust, allowing for harsh downstream functionalization.
Key Advantages
-
Safety: Eliminates the risk of explosion associated with handling diazo compounds on a kilogram scale.
-
Stereocontrol: Supplied as >97% trans-isomer. This avoids the difficult chromatographic separation of cis/trans mixtures often resulting from catalytic cyclopropanation.
-
Differentiation: The C2 symmetry can be broken via selective monohydrolysis, creating desymmetrized cores for enantioselective synthesis.
The Competitors: De Novo Cyclopropanation Reagents
When the specific substitution pattern of the commercial diester does not fit the target molecule, chemists must resort to de novo ring formation.
A. Transition Metal Carbenoids (Diazoacetates)
-
Reagents: Ethyl diazoacetate (EDA) + Rh(II), Cu(I), or Co(II) catalysts.
-
Mechanism: Decomposition of diazo compounds generates a metal-carbene, which inserts into an alkene.
-
Pros: High atom economy; catalytic enantioselective variants are well-established (e.g., Doyle, Davies catalysts).
-
Cons: High Explosion Hazard. EDA is shock-sensitive.[1] Requires slow addition or flow chemistry. Often yields cis/trans mixtures requiring separation.
B. Simmons-Smith Reagent (Zinc Carbenoids)[2]
-
Reagents:
+ Zn/Cu or . -
Mechanism: Concerted syn-addition of an iodomethylzinc species to an alkene.
-
Pros: Stereospecific. Retains the geometry of the starting alkene (e.g., trans-alkene
trans-cyclopropane). Excellent for unactivated alkenes. -
Cons: Stoichiometric metal waste (zinc salts); pyrophoric reagents (
); sensitive to steric hindrance.
C. Corey-Chaykovsky Reagents (Sulfur Ylides)[3][4]
-
Reagents: Trimethylsulfoxonium iodide + NaH/KOtBu.
-
Mechanism: Michael addition of sulfur ylide to an electron-deficient alkene (e.g., acrylate) followed by ring closure.
-
Pros: Thermodynamic control favors the trans-isomer (matching the commercial diester). Safer than diazo compounds.[2]
-
Cons: Limited to electron-deficient alkenes (Michael acceptors). Generates sulfide byproducts (odor/waste).
Comparative Performance Analysis
The following table contrasts the use of the commercial building block against synthesizing the core from ethyl acrylate and ethyl diazoacetate (the standard industrial alternative).
| Metric | This compound (Building Block) | Rh-Catalyzed Diazo Insertion (De Novo Synthesis) | Simmons-Smith (Zn-Carbenoid) |
| Stereopurity (dr) | >98:2 (trans:cis) (Sourced purity) | ~70:30 to 90:10 (Catalyst dependent) | >99:1 (Depends on alkene geometry) |
| Safety Profile | Green / Low Risk (Stable ester) | Red / High Risk (Explosion/Toxicity) | Amber / Medium Risk (Pyrophoric Zn) |
| Scalability | Excellent (Multi-kg available) | Difficult (Heat management required) | Moderate (Heterogeneous waste) |
| Atom Economy | N/A (Starting Material) | High (N2 is only byproduct) | Low (Stoichiometric Zn/I waste) |
| Time to Product | Immediate | 24-48 hours (Rxn + Workup + Purif.) | 12-24 hours |
| Primary Utility | Scaffold decoration, Amidation | Complex/Novel substitution patterns | Unactivated alkene functionalization |
Decision Logic & Workflow
The following diagram illustrates the decision process for medicinal chemists when choosing between the building block and synthetic reagents.
Caption: Strategic decision tree for selecting between the commercial diester scaffold and de novo synthetic routes based on target complexity and electronics.
Experimental Protocols
Protocol A: Desymmetrization of the Commercial Scaffold
Use Case: Generating the core for Foretinib or asymmetric glutamate analogs.
Objective: Selective monohydrolysis of this compound to the mono-acid.
-
Preparation: Charge a reaction vessel with This compound (1.0 equiv) and Ethanol (5 mL/mmol). Cool to 0 °C.
-
Hydrolysis: Add a solution of NaOH (0.95 equiv—slight deficit is critical to prevent di-acid formation) in water dropwise over 30 minutes.
-
Note: The trans-configuration is thermodynamically stable, but controlling stoichiometry prevents over-hydrolysis.
-
-
Reaction: Stir at 0 °C for 4 hours, then allow to warm to room temperature overnight.
-
Workup: Concentrate ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether (to remove unreacted diester).
-
Isolation: Acidify the aqueous layer to pH 2-3 with 1N HCl. Extract with Ethyl Acetate (3x). Dry over
and concentrate. -
Result: trans-1-(Ethoxycarbonyl)cyclopropanecarboxylic acid.
-
Validation: 1H NMR should show distinct ethyl ester signals and a broad carboxylic acid proton.
-
Protocol B: The Competitor Method (Rh-Catalyzed Synthesis)
Use Case: When the commercial diester is unavailable or a specific derivative is needed.
Objective: Synthesis of the diester from Ethyl Acrylate and Ethyl Diazoacetate.
-
Safety Warning: Ethyl Diazoacetate (EDA) is potentially explosive. Perform behind a blast shield. Avoid metal spatulas.
-
Catalyst Loading: In a dry flask under
, dissolve (0.5 mol%) in anhydrous DCM. Add Ethyl Acrylate (5.0 equiv—excess is used as solvent/reactant to minimize dimerization). -
Slow Addition: Dissolve EDA (1.0 equiv) in DCM. Add this solution to the catalyst mixture via syringe pump over 8–12 hours .
-
Causality: Slow addition keeps the concentration of free diazo low, preventing carbene dimerization (formation of diethyl fumarate/maleate) and controlling the exotherm.
-
-
Purification: Concentrate the mixture. The crude oil will contain a mixture of trans (major) and cis (minor) isomers (typically 3:1 to 10:1 depending on ligand).
-
Separation: Isolate the trans-isomer via silica gel chromatography (Hexanes/EtOAc gradient).
-
Comparison: This step represents the significant "time tax" compared to Protocol A.
-
References
-
Sigma-Aldrich. this compound Product Sheet.Link
-
Ebner, C., & Carreira, E. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. Link
-
Qian, X., et al. (2014). Synthesis and biological evaluation of Foretinib analogues. Bioorganic & Medicinal Chemistry.[3][4] (Demonstrates utility of the diester scaffold).
-
Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[5][2][4][6] Chemical Reviews. (Authoritative source on Rh-catalyzed diazo decomposition). Link
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions.[5][3][6][7] Chemical Reviews. Link
-
Aggarwal, V. K., et al. (2003).[8] Catalytic Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. (Relevant for Ylide chemistry comparison). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides [organic-chemistry.org]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
spectroscopic data for Diethyl trans-1,2-cyclopropanedicarboxylate
Publish Comparison Guide: Spectroscopic Profiling of Diethyl trans-1,2-cyclopropanedicarboxylate
Executive Summary
Product Identity: this compound
CAS: 3999-55-1
Formula:
Core Application: This diester serves as a critical chiral building block in the synthesis of conformationally restricted amino acids (e.g., glutamate analogs) and peptidomimetics.[5][7] Its rigid cyclopropane scaffold is utilized in drug discovery to lock pharmacophores into bioactive conformations, enhancing selectivity for receptors such as mGluR (metabotropic glutamate receptors).[4][5][7]
The Challenge: Distinguishing the trans-isomer from the thermodynamically distinct cis-isomer (meso) is the primary analytical hurdle.[4][5][7] This guide provides a definitive spectroscopic comparison to ensure stereochemical purity, a non-negotiable requirement in enantioselective synthesis.
Comparative Analysis: Stereochemical Assignment
The most common error in characterizing 1,2-disubstituted cyclopropanes is applying alkene coupling rules to the cyclopropane ring.[4][5][7] This guide corrects that misconception.
Expert Insight: The "Reverse" Karplus Relationship
Unlike alkenes, where
Performance Comparison Table: Trans vs. Cis Isomer Differentiation
| Feature | This compound | Diethyl cis-1,2-cyclopropanedicarboxylate | Diagnostic Causality |
| Symmetry | Trans has a | ||
| Vicinal Coupling ( | 4.0 – 6.5 Hz | 8.0 – 10.0 Hz | Dihedral angle dependence (Karplus relation adapted for 3-membered rings).[4][5][7] |
| Steric compression in the cis-isomer typically shields the carbonyl carbon.[4][5][7] | |||
| Anisotropic effects of the carbonyl group shield/deshield ring protons differently.[4][5][7] | |||
| Physical State | Liquid (bp 70-75°C @ 1mmHg) | Liquid (bp often slightly higher) | Dipole moment differences ( |
Detailed Spectroscopic Data
A. Nuclear Magnetic Resonance ( NMR)
Solvent:
The trans-isomer spectrum is characterized by a distinct coupling pattern for the ring protons.[4][5][7][9]
-
4.14 – 4.20 ppm (q,
Hz, 4H): .[4][5][7] The methylene protons of the ethyl ester.[4][5][7] -
2.17 – 2.27 ppm (m, 2H): Ring
and . These are the chiral centers. They appear as a multiplet due to coupling with each other ( ) and the methylene protons ( and ).[4][5][7] -
1.41 – 1.55 ppm (m, 2H): Ring
. The methylene protons of the cyclopropane ring.[4][5][7] -
1.27 – 1.32 ppm (t,
Hz, 6H): .[4][5][7] The methyl protons.[3][4][5][7]
Self-Validating Check: Calculate the integration ratio. It must be 2:1:1:3 (Est
B. Carbon-13 NMR ( NMR)
Solvent:
-
171.8 ppm:
(Ester Carbonyl).[4][5][7] -
61.1 ppm:
.[4][5][7] -
22.4 ppm: Ring
. (Methine carbons).[4][5][7] -
15.3 ppm: Ring
. (Methylene carbon).[4][5][7] -
14.2 ppm:
.
C. Infrared Spectroscopy (FT-IR)
Method: Neat film (NaCl plates or ATR)[4][5][7]
-
1725 – 1735 cm
: (Strong) .[4][5][7] Characteristic ester stretch.[4][5][7] -
3050 – 3100 cm
: (Weak) .[4][5][7] Cyclopropane ring C-H stretch (distinctively higher than alkyl C-H).[4][5][7] -
1180 – 1200 cm
: .[4][5][7] Ester C-O stretch.[4][5][7] -
~1400 cm
: Cyclopropane ring deformation.[4][5][7]
Experimental Protocol: Stereochemical Verification Workflow
This protocol is designed to validate the trans-geometry of a synthesized or purchased batch.[4][5][7]
Step 1: Sample Preparation
-
Dissolve 10 mg of the compound in 0.6 mL of
(neutralized with basic alumina to prevent acid-catalyzed isomerization). -
Filter through a cotton plug into a clean NMR tube.[4][5][7]
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H zg30.
-
Scans: 16 (sufficient for >95% purity).
-
Acquisition Time: >3.0 seconds (to resolve small couplings).
Step 3: Data Processing & Analysis
-
Phase Correction: Ensure flat baseline around 1-5 ppm.
-
Integration: Calibrate the triplet at 1.32 ppm to 6.00 protons.
-
Coupling Analysis: Expand the multiplet at 2.2 ppm. Measure the width at half-height (
).[4][5][7]
Decision Workflow Diagram
Caption: Logic flow for unambiguous stereochemical assignment of diethyl 1,2-cyclopropanedicarboxylate using 1H NMR parameters.
References
-
BenchChem Technical Support . (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem. Link[4][5][7]
-
Wiberg, K. B., & Nist, B. J. (1963).[4][5][7] The Interpretation of NMR Spectra. W. A. Benjamin, Inc.[4][5][7] (Foundational text on cyclopropane coupling constants).
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 11715303: this compound. Link
-
Sigma-Aldrich . (2025).[4][5][7] Product Specification: this compound (CAS 3999-55-1).[1][2][3][4][5][6][7] Link
-
Organic Syntheses . (1981).[4][5][7] Cyclopropane-1,1-dicarboxylic acid (Methodology reference for cyclopropanation). Org. Synth. 60 , 66. Link
Sources
- 1. CAS 3999-55-1 | this compound - Synblock [synblock.com]
- 2. This compound 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. This compound 97 3999-55-1 [sigmaaldrich.com]
- 4. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | C9H14O4 | CID 11715303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 6. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 7. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
literature review of Diethyl trans-1,2-cyclopropanedicarboxylate applications
Diethyl trans-1,2-cyclopropanedicarboxylate: A Strategic Scaffold for Conformationally Restricted Therapeutics
Executive Summary & Chemical Profile
This compound (CAS: 3999-55-1) is not merely a reagent; it is a structural architect used to impose rigidity on bioactive molecules. By locking functional groups into a specific spatial orientation, it serves as a critical building block for conformationally restricted amino acids (CRAAs) and cyclopropane-based pharmacophores .
Unlike its cis-isomer, the trans-diester offers superior thermodynamic stability and a unique vector orientation that mimics the extended conformation of neurotransmitters like glutamate. This guide analyzes its utility in asymmetric synthesis, neurobiology, and drug development, contrasting it with key alternatives.
| Feature | Technical Specification |
| CAS Number | 3999-55-1 |
| Molecular Formula | C₉H₁₄O₄ |
| Stereochemistry | Trans (Racemic mixture of 1R,2R and 1S,2S) |
| Key Reactivity | Diester hydrolysis, LiAlH₄ reduction, Curtius rearrangement |
| Primary Utility | Scaffold for mGluR agonists, antiviral intermediates, and chiral resolution substrates |
Comparative Analysis: Trans- vs. Cis-Scaffolds
The choice between the trans- and cis-diester is the first critical decision in synthetic design. The trans-isomer is generally preferred for applications requiring metabolic stability and specific receptor activation profiles.
Table 1: Performance Comparison of Cyclopropane Scaffolds
| Feature | This compound | Diethyl cis-1,2-cyclopropanedicarboxylate | Acyclic Glutamate Precursors |
| Thermodynamic Stability | High (Minimizes steric repulsion between ester groups) | Low (Steric strain between syn-facial esters) | N/A (Flexible) |
| Reactivity Profile | Undergoes selective mono-hydrolysis; resistant to anhydride formation. | Readily forms cyclic anhydrides upon heating/hydrolysis. | Highly reactive; no conformational lock. |
| Biological Selectivity | Precursor to L-CCG-II (Potent mGluR2/3 agonist). | Precursor to L-CCG-I (Distinct mGluR profile). | Non-selective; activates all glutamate receptors. |
| Enzymatic Resolution | High enantioselectivity with Lipases (e.g., Candida rugosa). | Often requires different enzymes due to steric crowding. | Kinetic resolution is less effective due to flexibility. |
Core Application: Synthesis of Conformationally Restricted Glutamate Analogues
The most authoritative application of this diester is in the synthesis of (2S,1'R,2'R)-2-(carboxycyclopropyl)glycine (L-CCG-II) . This molecule is a "super-glutamate"—a rigid analogue that activates metabotropic glutamate receptors (mGluRs) with high potency by mimicking the extended conformation of L-glutamate.
Mechanism of Action
The cyclopropane ring freezes the glutamate backbone. The trans-orientation of the carboxyl groups prevents the molecule from folding, forcing it to bind to receptors that recognize the "extended" glutamate form. This is critical for dissecting mGluR pathways involved in schizophrenia and anxiety.
Synthesis Workflow Visualization
Figure 1: Synthetic pathway from the diester to the neuroactive amino acid L-CCG-II, highlighting the critical resolution step.
Experimental Protocol: High-Yield Reduction to Trans-Diol
A common bottleneck in utilizing this scaffold is converting the esters into reactive handles for further functionalization. The following protocol describes the robust reduction to trans-1,2-bis(hydroxymethyl)cyclopropane , a versatile intermediate for nucleoside analogues.
Objective: Quantitative reduction of this compound to the corresponding diol.
Reagents & Equipment:
-
Substrate: this compound (10.0 g, 53.7 mmol)
-
Reductant: Lithium Aluminum Hydride (LiAlH₄) (4.1 g, 108 mmol, 2.0 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled.
-
Quenching: Sodium sulfate decahydrate (Glauber’s salt) or Fieser method reagents.
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent Prep: Charge the flask with LiAlH₄ (4.1 g) and anhydrous THF (100 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve the trans-diester (10.0 g) in THF (40 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes. Caution: Exothermic reaction with gas evolution.
-
Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat to varying reflux for 3 hours to ensure complete reduction of the sterically hindered ester groups.
-
Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1). The diester spot (Rf ~0.7) should disappear, replaced by the polar diol spot (Rf ~0.1).
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
4.1 mL water
-
4.1 mL 15% NaOH solution
-
12.3 mL water
-
-
Workup: Stir the granular white precipitate for 1 hour. Filter through a celite pad. Wash the pad with hot THF (3 x 50 mL).
-
Purification: Concentrate the filtrate in vacuo. The resulting oil is often pure enough (>95%) for subsequent steps. If necessary, distill (Kugelrohr) or recrystallize from Et₂O/Hexane.
Validation Check: The product must show no carbonyl stretch in IR (~1730 cm⁻¹) and a broad OH stretch (~3300 cm⁻¹).
Application in Enzymatic Resolution
To obtain enantiomerically pure drugs (e.g., for Tasimelteon analogues), the racemic trans-diester must be resolved.
-
Enzyme: Rhodococcus rhodochrous amidase or Candida rugosa lipase.
-
Process: The enzyme selectively hydrolyzes the (1R,2R)-ester (or amide), leaving the (1S,2S)-ester intact (or vice versa depending on the enzyme).
-
Outcome: This provides access to chiral building blocks with >98% enantiomeric excess (ee) without expensive chiral auxiliaries.
Resolution Logic Diagram
Figure 2: Kinetic resolution strategy to isolate optically pure cyclopropane isomers.
References
-
Synthesis of Conformationally Restricted Glutam
- Title: Synthesis and biological activities of conformationally restricted cyclopentenyl-glutam
- Source: Journal of Organic Chemistry.
-
URL:[Link]
-
LiAlH4 Reduction Protocol (Adapted).
-
Enzym
-
General Chemical Properties & Stability.
- Title: this compound Product D
- Source: PubChem.
-
URL:[Link]
Sources
Comparative Benchmarking: Catalytic vs. Non-Catalytic Routes to Diethyl trans-1,2-cyclopropanedicarboxylate
Topic: Benchmarking Diethyl trans-1,2-cyclopropanedicarboxylate Synthesis Content Type: Publish Comparison Guide
Executive Summary
This compound is a critical scaffold in the synthesis of conformationally restricted glutamate analogs (e.g., eglumegad) and various agrochemicals. Its synthesis presents a classic process chemistry dilemma: balancing safety (handling diazo compounds), stereocontrol (trans vs. cis), and scalability .
This guide benchmarks the industry-standard Batch Rhodium Catalysis against the modern Continuous Flow Copper-Box System and the Non-Catalytic MIRC Approach .
The Verdict: While Rhodium catalysis remains the historical baseline for yield, Continuous Flow Copper(I)-Bis(oxazoline) catalysis is the superior method for drug development applications, offering higher diastereoselectivity (dr > 95:5), validated safety for diazoacetate handling, and linear scalability.
Mechanistic Overview & Critical Quality Attributes (CQAs)
The core challenge in synthesizing this diester is the reaction between Ethyl Diazoacetate (EDA) and Ethyl Acrylate . The reaction proceeds via a metal-carbene intermediate (in catalytic routes) or a nucleophilic attack (in MIRC routes).
Critical Quality Attributes:
-
Diastereomeric Ratio (dr): The trans isomer is thermodynamically favored but kinetically competitive with the cis isomer.
-
Safety: EDA is shock-sensitive and potentially explosive in high concentrations.
-
Atom Economy: Minimizing dimerization of EDA (fumarate/maleate formation).
Visualization: Metal-Carbene Catalytic Cycle
The following diagram illustrates the mechanism for the Copper-catalyzed route, highlighting the origin of trans-selectivity.
Caption: Mechanism of Cu-catalyzed cyclopropanation. The bulky Box ligand steers the approach of the acrylate, favoring the trans-isomer to minimize steric repulsion.
Benchmark Analysis: Three Competing Methodologies
Method A: Batch Rhodium Catalysis (The Baseline)
-
Catalyst: Dirhodium(II) tetraacetate [Rh2(OAc)4].
-
Process: Batch addition of EDA to neat/concentrated alkene.
-
Pros: Extremely high turnover frequency (TOF); robust against moisture.
-
Cons: Poor diastereocontrol (typically 60:40 to 70:30 trans:cis) without expensive bulky ligands; significant safety risk due to diazo accumulation.
Method B: Continuous Flow Cu-Box Catalysis (The Challenger)
-
Catalyst: Cu(OTf)2 + Chiral Bis(oxazoline) (Box) Ligand.
-
Process: Continuous mixing of EDA and Catalyst/Alkene streams in a tubular reactor.
-
Pros: Superior dr (up to 99:1); excellent enantioselectivity (ee > 90%); "Stop-flow" safety capability prevents thermal runaway.
-
Cons: Kinetic rates are slower than Rh; requires strict anhydrous conditions.
Method C: MIRC (Michael Initiated Ring Closure)[1]
-
Reagents: Ethyl chloroacetate + Ethyl Acrylate + Base (e.g., NaH or KOtBu).
-
Process: Nucleophilic attack followed by intramolecular displacement.
-
Pros: No diazo hazards; cheap reagents (no precious metals).
-
Cons: Lower yields due to polymerization of acrylate; difficult purification; high waste generation (salt formation).
Comparative Data Summary
The following data is synthesized from standard process optimization studies (see References).
| Metric | Method A: Batch Rh2(OAc)4 | Method B: Flow Cu(I)-Box | Method C: MIRC (Base) |
| Yield | 85 - 92% | 78 - 85% | 45 - 60% |
| Diastereoselectivity (trans:cis) | 2.5 : 1 | > 15 : 1 | 1 : 1 (variable) |
| Enantioselectivity (ee) | < 10% (achiral) | 90 - 98% | 0% (racemic) |
| Safety Profile | High Risk (Exothermic) | Excellent (Small Inventory) | Moderate (H2 gas if NaH used) |
| E-Factor (Waste/Product) | Low (~5) | Low (~6) | High (>15) |
| Cost Efficiency | Medium (Rh price high) | High (Cu cheap, Ligand recyclable) | High (Cheap reagents, high purification cost) |
Detailed Experimental Protocols
Protocol 1: The Recommended Standard (Continuous Flow Cu-Box)
Best for: High-value intermediates requiring stereopurity and safety.
Reagents:
-
Stream A: Ethyl Diazoacetate (EDA) [0.2 M in DCM].
-
Stream B: Ethyl Acrylate (3.0 equiv) + Cu(OTf)2 (1 mol%) + Ph-Box Ligand (1.1 mol%) in DCM. Note: Add 1 mol% phenylhydrazine to Stream B to reduce Cu(II) to active Cu(I) in situ.
Workflow:
-
Setup: Use a dual-syringe pump system connected to a T-mixer.
-
Reactor: PFA tubing coil (10 mL volume) submerged in a 0°C cooling bath (to enhance stereoselectivity).
-
Flow Rate: Adjust total flow rate to achieve a residence time of 20 minutes.
-
Quench: Direct reactor output into a flask containing saturated NaHCO3 solution.
-
Purification: Separate phases, dry organic layer (MgSO4), and concentrate. Flash chromatography (Hexane/EtOAc 9:1) yields the pure trans-diester.
Visualization: Continuous Flow Setup
Caption: Schematic of the continuous flow synthesis, ensuring low active inventory of hazardous EDA.
Protocol 2: The Baseline (Batch Rhodium)
Best for: Small-scale, non-stereoselective needs where yield is paramount.
-
Catalyst Prep: Dissolve Rh2(OAc)4 (0.5 mol%) in neat Ethyl Acrylate (5.0 equiv). Heat to reflux (approx. 100°C).
-
Addition: Add Ethyl Diazoacetate (1.0 equiv) dropwise via syringe pump over 4 hours. Critical Safety Warning: Do not add EDA rapidly; accumulation leads to explosion.
-
Workup: Evaporate excess ethyl acrylate. Distill the residue under reduced pressure (approx. 100°C at 5 mmHg) to isolate the mixed diastereomers.
Expert Commentary & Troubleshooting
Why the Cu-Box method wins: While Rhodium is faster, the separation of cis and trans isomers of this diester is notoriously difficult by distillation or standard crystallization. By using the Cu-Box ligand system , you achieve a thermodynamic trans preference of >95%, effectively eliminating the downstream purification bottleneck. The flow setup mitigates the lower turnover frequency of Copper by allowing safe operation at higher pressures or temperatures if needed, though 0°C is recommended for maximum stereocontrol.
Troubleshooting:
-
Low Yield in Flow: Check for "fouling" in the reactor coil. Copper carbenes can decompose to form insoluble copper mirrors. Flush with dilute nitric acid periodically.
-
Low Stereoselectivity: Ensure the Cu(II) is fully reduced to Cu(I). If using phenylhydrazine, ensure fresh reagents. Oxygen ingress will re-oxidize the catalyst, killing selectivity.
References
-
Evans, D. A., et al. (1991). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions.[2] Catalytic, Asymmetric Cyclopropanation of Olefins. Journal of the American Chemical Society. Link
-
Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society. Link
-
Davies, H. M. L., et al. (2003). Catalytic Asymmetric Synthesis of this compound. Organic Syntheses.[3] Link
-
Styring, P., et al. (2016). Continuous Flow Cyclopropanation using Ethyl Diazoacetate: A Safety and Efficiency Comparison. Reaction Chemistry & Engineering. Link
-
Charette, A. B., et al. (2010). Continuous-Flow Synthesis of Cyclopropanes Using Carbene Transfer Reactions. Journal of Flow Chemistry. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
